4-Chlorochroman
Description
BenchChem offers high-quality 4-Chlorochroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorochroman including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
4-chloro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2 |
InChI Key |
NUISHYVQGHCDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Chlorochroman from Chroman-4-one
Executive Summary
This technical guide details the two-step synthesis of 4-chlorochroman (4-chloro-3,4-dihydro-2H-1-benzopyran) starting from chroman-4-one. This transformation is a fundamental workflow in medicinal chemistry, particularly in the development of serotonin reuptake inhibitors and potassium channel blockers where the chroman scaffold serves as a critical pharmacophore.
The protocol prioritizes regiochemical integrity and operational safety . It utilizes a stepwise reduction-chlorination pathway, preferred over direct reductive halogenation due to higher yield reproducibility and easier purification.
Key Performance Indicators (Expected)
| Parameter | Step 1 (Reduction) | Step 2 (Chlorination) |
| Reagent | Sodium Borohydride ( | Thionyl Chloride ( |
| Yield | 90–95% | 75–85% |
| Purity | >98% (Crude is often pure) | >95% (Post-distillation) |
| Critical Risk | Hydrogen evolution | Elimination to 2H-chromene |
Retrosynthetic Analysis & Strategy
The synthesis relies on the functional group interconversion of a benzylic ketone to a benzylic chloride via a secondary alcohol intermediate.
Strategic Disconnection:
-
C-Cl Bond Formation: The C4 position is benzylic. Substitution here is facile but prone to competitive elimination (
-elimination) to form the thermodynamically stable 2H-chromene. Anhydrous acidic conditions ( ) are selected to minimize base-catalyzed elimination. -
C-O Reduction: The ketone is reduced using mild hydride sources to avoid reducing the aromatic ring or cleaving the cyclic ether.
Pathway Visualization
Figure 1: Synthetic pathway highlighting the intermediate and potential elimination side reaction.
Step 1: Reduction of Chroman-4-one
The first step involves the nucleophilic addition of hydride to the carbonyl carbon. Sodium borohydride is the reagent of choice due to its chemoselectivity; it reduces the ketone without affecting the ether linkage or the aromatic ring.
Reagents & Materials[1][2][3][4]
-
Substrate: Chroman-4-one (1.0 equiv)
-
Reagent: Sodium Borohydride (
) (0.6–1.0 equiv)-
Note: Theoretically, 0.25 equiv is sufficient (4 hydrides per B), but 0.6 equiv ensures completion.
-
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Anhydrous grade is preferred but not strictly required.
-
Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (
).
Experimental Protocol
-
Setup: Charge a round-bottom flask with Chroman-4-one (10 mmol) and a magnetic stir bar. Dissolve in MeOH (30 mL).
-
Cooling: Place the flask in an ice-water bath (0 °C).
-
Addition: Add
(6 mmol) portion-wise over 15 minutes.-
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.
-
Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by a more polar spot ( , alcohol). -
Workup:
-
Concentrate the mixture under reduced pressure to remove most MeOH.
-
Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.[1]
-
-
Result: 4-Chromanol is obtained as a viscous oil or low-melting solid. It is usually pure enough for the next step.
Step 2: Chlorination of 4-Chromanol
This step converts the secondary alcohol to a secondary chloride. The mechanism typically proceeds via an alkyl chlorosulfite intermediate.[2] In the absence of base (pyridine), the reaction often follows an
Reagents & Materials[1][2][3][4]
-
Substrate: 4-Chromanol (from Step 1).
-
Reagent: Thionyl Chloride (
) (1.2–1.5 equiv). -
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Catalyst (Optional): DMF (1-2 drops) to form the Vilsmeier-Haack type active species.
Experimental Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
) or nitrogen inlet. -
Dissolution: Dissolve 4-Chromanol (10 mmol) in anhydrous DCM (40 mL).
-
Addition: Add
(12-15 mmol) dropwise via a syringe or addition funnel at 0 °C.-
Exothermic: The reaction releases
and gases. Trap acidic vapors if working on a large scale.
-
-
Reaction: Allow to warm to RT, then heat to gentle reflux (
) for 2–3 hours. -
Monitoring: Monitor by TLC. The alcohol spot should disappear, replaced by a less polar spot (Chloride).
-
Workup (Critical for Stability):
-
Cool to RT.
-
Evaporate the solvent and excess
under reduced pressure (rotary evaporator). -
Note: Do not use a strong basic wash (like NaOH) as this promotes elimination to chromene. Use saturated
cautiously if neutralization is required, or simply remove volatiles if purity is high.
-
-
Purification:
-
For high purity, vacuum distillation is preferred over silica gel chromatography, as silica is slightly acidic and can catalyze the elimination of
from the product.
-
Troubleshooting: The Elimination Side Reaction
The formation of 2H-chromene is the primary failure mode.
-
Cause: Excessive heat or strong base during workup.
-
Detection: Appearance of olefinic protons in NMR (approx. 5.7 and 6.4 ppm).
-
Prevention: Keep workup neutral. Store the product at 4 °C under inert atmosphere.
Workflow Logic Diagram
Figure 2: Decision matrix for the purification of labile benzylic chlorides.
Characterization Data (Expected)
4-Chromanol (Intermediate)
-
NMR (400 MHz,
): 7.30–6.80 (m, 4H, Ar-H), 4.75 (t, 1H, CH-OH), 4.25 (m, 2H, -O), 2.10–1.95 (m, 2H, ), 1.80 (br s, 1H, OH). -
IR: Broad band at 3300–3400
(O-H stretch).
4-Chlorochroman (Product)
-
NMR (400 MHz,
):-
Aromatic:
7.35–6.85 (m, 4H). -
Benzylic (H-4):
5.20–5.30 (t, 1H). Shifted downfield due to Cl. -
Ether (
): 4.30–4.50 (m, 2H). -
Methylene (
): 2.30–2.50 (m, 2H).
-
-
Physical State: Colorless to pale yellow liquid.
-
Stability: Decomposes slowly at room temperature; store in freezer.
Safety & Hazard Analysis
| Reagent | Hazard Class | Precaution |
| Sodium Borohydride | Water Reactive, Toxic | Do not add to acid. Vent hydrogen gas properly. |
| Thionyl Chloride | Corrosive, Lachrymator | Reacts violently with water. Use in fume hood. Releases |
| 4-Chlorochroman | Alkylating Agent | Potentially genotoxic. Handle with gloves. Avoid inhalation. |
References
-
Reduction of Chromones
-
Title: Synthesis of Chroman-4-ones by Reduction of Chromones.[3]
- Source: ResearchG
-
URL:
-
-
General Ketone Reduction Protocol
-
Chlorin
):- Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Source: Master Organic Chemistry.
-
URL:
-
Thionyl Chloride Reactivity
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanistic Pathways and Synthetic Protocols for 4-Chlorochroman
Executive Summary
4-Chlorochroman represents a high-value pharmacophore precursor, serving as the benzylic electrophile in the synthesis of diverse therapeutic agents, including antifungals and selective serotonin reuptake inhibitors (SSRIs). Its reactivity is defined by the C4 benzylic position, which offers stabilization for both carbocationic and radical intermediates.
This guide analyzes the two primary formation pathways: Nucleophilic Substitution (
Part 1: Structural Analysis & Reactivity Profile
The 4-chlorochroman scaffold derives its unique reactivity from the fusion of the benzene ring with the dihydropyran ring.
The Critical C4 Position
The C4 carbon is benzylic. This structural feature dictates the chemistry:
-
Carbocation Stability: The C4 cation is resonance-stabilized by the adjacent aromatic ring, making
pathways accessible but also increasing susceptibility to hydrolysis. -
Radical Stability: The C4 radical is significantly more stable than the C2 or C3 positions (homobenzylic/secondary), allowing for selective radical chlorination.
-
Elimination Risk: The C4 proton is acidic relative to alkyl protons; combined with a good leaving group (Cl), the molecule is prone to
or elimination to form 2H-chromene (chrom-3-ene).
Part 2: Primary Synthetic Pathway – Nucleophilic Substitution ( )
The most controlled method for synthesizing 4-chlorochroman proceeds from 4-chromanol using thionyl chloride (
Mechanism: vs.
The reaction mechanism bifurcates based on the presence of a base (e.g., pyridine).[1]
-
The
Pathway (Retention of Configuration): In the absence of base (e.g., in ether or dichloromethane), 4-chromanol reacts with to form a chlorosulfite intermediate. This intermediate collapses via an Internal Nucleophilic Substitution ( ) mechanism. The chlorine atom attacks from the same side as the leaving group within a tight ion pair, leading to retention of stereochemistry.[2] -
The
Pathway (Inversion of Configuration): When pyridine is added, it acts as a nucleophile to displace the chloride from the chlorosulfite, forming a pyridinium intermediate. The displaced chloride ion then attacks the C4 carbon from the backside, resulting in stereochemical inversion.
Visualization: The
Mechanistic Flow
The following diagram illustrates the ion-pair collapse characteristic of the base-free method.
Figure 1: The
Part 3: Alternative Pathway – Radical Chlorination
For direct functionalization of chroman (bypassing the alcohol), radical chlorination using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
Selectivity Logic
Radical chlorination is generally less selective than bromination. However, the energy difference between the benzylic radical (C4) and the secondary radicals (C2, C3) is sufficient to favor C4 substitution, provided temperature is controlled.
-
Initiation: Thermal (AIBN) or photochemical homolysis of the Cl source.
-
Propagation: The chlorine radical abstracts a hydrogen. The benzylic C-H bond dissociation energy (BDE ~85-90 kcal/mol) is lower than the C2/C3 secondary C-H bonds (~95-98 kcal/mol), directing the attack to C4.
-
Termination: Radical coupling yields 4-chlorochroman.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Thionyl Chloride (High Purity)
Target: Conversion of 4-chromanol to 4-chlorochroman via
Reagents:
-
4-Chromanol (1.0 eq)[5]
-
Thionyl Chloride (
) (1.2 eq) -
Dichloromethane (DCM), anhydrous
- or Ar atmosphere
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask. Cool under Argon stream. Add 4-chromanol dissolved in anhydrous DCM (0.5 M concentration).
-
Addition: Cool the solution to 0°C (Ice/Water bath). This is a Critical Process Parameter (CPP). Higher temperatures promote elimination to chromene.
-
Reaction: Add
dropwise via syringe pump or addition funnel over 20 minutes. Gas evolution ( , ) will be observed. -
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Product is less polar than starting material (
increases). -
Workup (Hydrolysis Control):
-
Caution: 4-Chlorochroman hydrolyzes rapidly in acidic aqueous media.
-
Concentrate the reaction mixture in vacuo to remove excess
and DCM. -
Redissolve in dry ether. Wash quickly with cold saturated
(to neutralize residual acid) followed by cold brine. -
Dry over
, filter, and concentrate.
-
-
Validation:
NMR ( ). Look for the diagnostic triplet/multiplet shift of the C4 proton from ~4.7 ppm (alcohol) to ~5.2 ppm (chloride).
Data Summary: Pathway Comparison
| Feature | Route A: | Route B: Radical Chlorination |
| Starting Material | 4-Chromanol | Chroman |
| Selectivity | High (Regio- and Stereocontrolled) | Moderate (Benzylic favored, but polychlorination possible) |
| Primary Impurity | 2H-Chromene (Elimination) | 3-chlorochroman / Dichlorinated species |
| Scalability | High (Pharma Grade) | High (Industrial Grade) |
| Atom Economy | Low (Loss of | High |
Part 5: Troubleshooting & Process Control
Controlling the Elimination Side-Reaction
The formation of 2H-chromene (styrene-type double bond) is the primary failure mode.
-
Cause: Acidic protons at C3 + Thermal energy + Good leaving group (Cl).
-
Solution: Keep reaction temperature < 10°C. Avoid strong bases during workup. Store product at -20°C under Argon.
Workflow Visualization
The following diagram outlines the critical decision points to ensure product integrity.
Figure 2: Process workflow emphasizing anhydrous handling to prevent hydrolysis and elimination.
References
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNi - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation and Spectroscopic Characterization of 4-Chlorochroman: A Technical Guide
Introduction & Pharmacophore Relevance
4-Chlorochroman (4-chloro-3,4-dihydro-2H-1-benzopyran) is a pivotal benzylic halide intermediate in the synthesis of chroman-based therapeutics. Its reactivity at the C4 position allows for nucleophilic substitution, making it a precursor for potassium channel openers (e.g., Cromakalim analogues) and selective serotonin receptor modulators.
Unlike stable aromatic chlorides, 4-chlorochroman possesses a benzylic C-Cl bond , rendering it highly reactive and prone to hydrolysis. This guide provides a self-validating spectroscopic framework to confirm its identity and assess its purity, distinguishing it from its hydrolysis product (4-chromanol) and elimination product (chromene).
Synthesis & Sample Preparation
To obtain high-fidelity spectral data, the compound must be synthesized and handled under anhydrous conditions to prevent reversion to the alcohol.
Validated Synthetic Protocol
Reaction: Nucleophilic substitution of 4-chromanol using Thionyl Chloride (
-
Preparation: Dissolve 4-chromanol (1.0 eq) in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.
-
Chlorination: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise.
-
Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack-like active species.
-
Workup: Evaporate solvent/excess
under reduced pressure strictly below 40°C to avoid elimination to 2H-chromene.
Reaction Workflow Diagram
Caption: Conversion of 4-chromanol to 4-chlorochroman via thionyl chloride mediated substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
NMR is the primary tool for confirming the substitution of the hydroxyl group with chlorine. The diagnostic signal is the H-4 proton .
H NMR Data (400 MHz, )
The H-4 proton in 4-chlorochroman is deshielded relative to the alcohol precursor but shielded relative to a carbonyl (ketone).
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-4 | 5.25 – 5.35 | Triplet (t) or dd | 1H | Diagnostic: Benzylic proton |
| H-2 | 4.20 – 4.50 | Multiplet (m) | 2H | Adjacent to Oxygen (ether linkage). |
| H-3 | 2.20 – 2.45 | Multiplet (m) | 2H | Methylene bridge; shows coupling to H-2 and H-4. |
| Ar-H | 6.80 – 7.30 | Multiplet | 4H | Aromatic ring protons. |
Structural Causality:
-
H-4 Shift: The electronegativity of Chlorine (3.16) deshields H-4 less than Oxygen (3.44) in the precursor 4-chromanol (
~4.7 ppm). However, the anisotropy of the C-Cl bond and the benzylic position places it distinctively at ~5.3 ppm. -
Coupling: The H-4 signal appears as a triplet (or doublet of doublets) due to vicinal coupling with the two non-equivalent protons at C-3 (
Hz).
C NMR Data (100 MHz, )
| Carbon | Shift ( | Type | Assignment Logic |
| C-4 | 53.0 – 55.0 | CH | Key Indicator: Upfield shift from C-OH (~63 ppm) due to Heavy Atom Effect. |
| C-2 | 63.0 – 64.5 | Ether carbon, largely unaffected by C4 substitution. | |
| C-3 | 28.0 – 30.0 | Bridge methylene. | |
| Ar-C | 116.0 – 155.0 | C/CH | Aromatic signals; C-8a (ether junction) is most deshielded (~155 ppm). |
Mass Spectrometry (MS)[5][6]
Mass spectrometry provides the "fingerprint" validation through the unique isotopic abundance of chlorine.
Isotopic Signature
Chlorine exists as
-
Observation: The molecular ion cluster will show an M+ and [M+2]+ peak in a 3:1 intensity ratio .[1]
-
Molecular Weight: 168.62 g/mol .
-
(
): m/z 168 -
(
): m/z 170
-
(
Fragmentation Pathway (EI, 70 eV)
The fragmentation is driven by the stability of the benzylic/oxonium cation.
| m/z | Ion Identity | Mechanism |
| 168/170 | Molecular Ion ( | Radical cation. 3:1 ratio confirms Chlorine. |
| 133 | Base Peak. Loss of Cl radical forms the resonance-stabilized chroman-4-yl cation. | |
| 131 | Elimination of HCl to form the chromene cation. | |
| 105 | Ring contraction/cleavage. |
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways of 4-chlorochroman in Electron Impact (EI) MS.
Infrared Spectroscopy (IR)[8][9][10]
IR is useful for checking the reaction completion (disappearance of O-H stretch) and appearance of the C-Cl stretch.
| Frequency ( | Vibration Mode | Intensity | Diagnostic Value |
| 3300 – 3500 | ABSENT | - | Purity Check: Presence indicates unreacted alcohol or hydrolysis. |
| 3030 – 3060 | C-H Stretch ( | Weak | Aromatic protons. |
| 2850 – 2950 | C-H Stretch ( | Medium | Methylene groups (C2, C3). |
| 1230 – 1260 | C-O-C Stretch | Strong | Aryl alkyl ether linkage (Chroman ring). |
| 600 – 800 | C-Cl Stretch | Medium | Fingerprint: Broad band typical of alkyl chlorides. |
Stability & Handling (Critical)
Self-Validating Protocol:
Because the C-Cl bond is benzylic, it is susceptible to
-
Storage: Store under Argon at -20°C.
-
Solvent Test: If dissolving in
for NMR, ensure the solvent is neutralized (free of HCl/acid) to prevent autocatalytic decomposition. -
Visual Check: A color change from clear/pale yellow to dark brown indicates elimination to chromene and polymerization.
References
-
Reich, H. J. Structure Determination Using Spectroscopic Methods (NMR Chemical Shifts). University of Wisconsin-Madison.[2] Retrieved from [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns (Isotope Effects). Retrieved from [Link]
-
Spectroscopy Online. Infrared Spectroscopy of Halogenated Organic Compounds (C-Cl Stretch). Retrieved from [Link]
Sources
The Chroman Scaffold: From Antioxidant Origins to Targeted Therapeutics
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It synthesizes historical context, synthetic methodology, and mechanistic insights into a cohesive narrative.
A Technical Guide on the Discovery, Synthesis, and Pharmacological Evolution of 3,4-Dihydro-2H-1-benzopyran Derivatives
Executive Summary: The "Privileged" Pharmacophore
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. Defined by a benzene ring fused to a six-membered oxygen-containing heterocyclic pyran ring, this bicyclic system serves as the core architecture for a vast array of natural products (tocopherols, flavonoids) and synthetic drugs.
For the modern drug developer, the chroman moiety is not merely a structural spacer; it is a tunable electronic modulator. Its ability to act as a hydrogen bond acceptor, a radical scavenger, and a rigid linker for pharmacophores has led to its successful deployment in therapeutic areas ranging from cardiovascular disease (Nebivolol) to oncology (Ormeloxifene). This guide explores the trajectory of chroman derivatives, providing actionable synthetic protocols and mechanistic insights for future discovery.
Historical Genesis: The Vitamin E Era and Beyond
The history of chroman derivatives is inextricably linked to the discovery of Vitamin E.
-
1922 (The Discovery): Herbert Evans and Katherine Bishop isolated a dietary factor essential for reproduction in rats, initially termed "Factor X" [1].
-
1936-1938 (Structural Elucidation): The compound was isolated from wheat germ oil and named "tocopherol" (Greek: tokos = childbirth, pherein = to bear). Fernholz (1938) elucidated the structure, revealing the chroman core with a phytyl side chain [2].
-
The Synthetic Shift: Early chemistry focused on total synthesis of tocopherols to meet nutritional demands. However, the mid-20th century saw a pivot. Medicinal chemists realized that the chroman ring's electron-donating properties (due to the ethereal oxygen) made it an ideal scaffold for stabilizing radical species and modulating enzyme active sites.
Structural Activity Relationship (SAR) & Mechanistic Evolution
The pharmacological utility of chromans has evolved from simple antioxidant activity to complex enzyme modulation.
The Antioxidant Mechanism (Radical Scavenging)
The classical activity of chromans (e.g., Trolox, Vitamin E) relies on the phenolic hydroxyl group at position C6.
-
Mechanism: Hydrogen Atom Transfer (HAT). The chroman ring stabilizes the resulting phenoxyl radical via resonance and the electron-donating effect of the pyran oxygen (p-type lone pair overlap).
-
SAR Insight: Methylation at positions C5, C7, and C8 (as seen in
-tocopherol) maximizes this stability by steric protection and inductive electron donation.
The Enzyme Inhibitor Era (SIRT2 & Kinases)
Modern derivatives target specific hydrophobic pockets in enzymes.
-
SIRT2 Inhibition: Recent studies identified 2-alkyl-chroman-4-ones as potent inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase linked to neurodegeneration [3].[1][2]
-
Critical SAR:
-
C2 Position: A pentyl chain is optimal; branching reduces potency (steric clash).[1]
-
C6/C8 Positions: Electron-withdrawing groups (e.g., Br, Cl) enhance potency, likely by modulating the acidity of the scaffold or engaging in halogen bonding within the active site.
-
Anti-Inflammatory Signaling (TLR4/MAPK)
Synthetic chroman-4-ones have been shown to inhibit the Toll-like Receptor 4 (TLR4) pathway, preventing the downstream phosphorylation of MAP Kinases (p38, JNK, ERK) and reducing TNF-
Figure 1: Mechanism of Action - TLR4/MAPK Inhibition by Chroman Derivatives
Caption: Chroman derivatives intervene at the TLR4 receptor level and downstream MAPK phosphorylation, halting cytokine storm.
Synthetic Methodologies: The "How"
While classical Kabbe condensation remains useful, modern drug discovery demands higher throughput and stereochemical control.
Protocol: Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones
This protocol is selected for its efficiency (one-pot), reproducibility, and relevance to generating SIRT2 inhibitor libraries [3].
Objective: Synthesis of 2-pentylchroman-4-one via base-mediated aldol condensation/cyclization.
Reagents:
-
2'-Hydroxyacetophenone (1.0 equiv)
-
Hexanal (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve 2'-hydroxyacetophenone (e.g., 1.0 mmol) in Ethanol (2.5 mL) in a microwave-compatible vial.
-
Addition: Add Hexanal (1.1 mmol) followed by DIPA (1.1 mmol) to the solution.
-
Reaction: Seal the vial and irradiate in a microwave reactor at 160–170 °C for 1 hour .
-
Mechanistic Note: The reaction proceeds via an initial Aldol condensation to form a chalcone intermediate, followed by an intramolecular Michael addition (oxy-Michael) to close the ring. High temperature is required to overcome the energy barrier of the cyclization step.
-
-
Work-up: Dilute the reaction mixture with Dichloromethane (CH
Cl ). -
Washing: Wash successively with:
-
Purification: Dry organic phase over MgSO
, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
Figure 2: Synthetic Workflow for Chroman-4-ones
Caption: One-pot microwave synthesis leveraging in situ chalcone formation and cyclization.
Quantitative Data & Comparison
The following table summarizes key structure-activity relationships derived from recent medicinal chemistry campaigns.
Table 1: Comparative SAR of Chroman Derivatives
| Derivative Class | Key Substitution | Target/Activity | Mechanism | Reference |
| Tocopherols | Methylation at C5, C7, C8 | Antioxidant | H-Atom Transfer (HAT) to radicals | [2] |
| Chroman-4-ones | 2-pentyl, 6,8-dibromo | SIRT2 Inhibition | Hydrophobic pocket binding / Deacetylation block | [3] |
| 3-Aminochromans | 3-amino, 2-phenyl | 5-HT1A Receptor | GPCR Antagonism | [5] |
| Nebivolol | Fluorinated chroman | Receptor blockade + NO release potentiation | [6] | |
| Ormeloxifene | 2,2-dimethyl-3-phenyl | Estrogen Receptor | SERM (Selective Estrogen Receptor Modulator) | [7] |
Therapeutic Case Studies & Toxicity
Nebivolol: The Third-Generation Beta-Blocker
Nebivolol distinguishes itself from classical beta-blockers (like atenolol) through its chroman structure.
-
Differentiation: It contains four chiral centers. The d-isomer is the beta-blocker, while the l-isomer enhances nitric oxide (NO) bioavailability.
-
Chroman Role: The chroman scaffold provides the lipophilicity required for endothelial interaction and NO synthase stimulation, a feature absent in simple phenyl-oxy-propanolamine beta-blockers.
Troglitazone: A Lesson in Metabolic Liability
Troglitazone was an antidiabetic drug (PPAR
-
Failure: It was withdrawn due to idiosyncratic hepatotoxicity.
-
Expert Insight: Metabolic profiling revealed that the chroman ring was oxidized to a reactive quinone-methide intermediate, which depleted hepatic glutathione. This highlights the double-edged sword of the chroman moiety: while electronically active, it can become a metabolic liability if not sterically protected or metabolically shunted [8].
References
-
Evans, H. M., & Bishop, K. S. (1922). On the Existence of a Hitherto Unrecognized Dietary Factor Essential for Reproduction. Science, 56(1458), 650–651. [Link]
-
Fernholz, E. (1938). On the Constitution of α-Tocopherol. Journal of the American Chemical Society, 60(3), 700–705. [Link]
-
Fridén-Saxin, M., et al. (2012).[1] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. [Link]
- Cheng, P., et al. (2025). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Verified via Contextual Search 1.1]
- Mewshaw, R. E., et al. (1997). New generation of 5-HT1A ligands: Chroman derivatives. Bioorganic & Medicinal Chemistry Letters.
- Janssen, P. A., et al. (1991). Nebivolol: A new class of selective beta 1-adrenergic receptor antagonists. Drug Development Research.
- Singh, M. M. (2001). Centchroman, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders. Medicinal Research Reviews, 21(4), 302–347.
-
Kalgutkar, A. S., et al. (2005).[4][5] Metabolic Activation of the Thiazolidinedione Antidiabetic Drug Troglitazone. Chemical Research in Toxicology, 18(2), 277-284.
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- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
4-Chlorochroman: A Divergent Scaffold for Bioactive Chroman Derivatives
The following technical guide details the chemical biology, reactivity profile, and pharmaceutical potential of 4-Chlorochroman .
Technical Whitepaper & Experimental Guide
Executive Summary
4-Chlorochroman (4-chloro-3,4-dihydro-2H-1-benzopyran) represents a critical "gateway" scaffold in medicinal chemistry. Unlike stable pharmacophores, its primary biological potential lies in its high-energy benzylic chloride functionality. This structural feature acts as a reactive "warhead," allowing for the rapid installation of nucleophilic pharmacophores (amines, thiols, aryls) to generate libraries of bioactive molecules, including antifungal agents, dopamine agonists, and selective estrogen receptor modulators (SERMs).
This guide analyzes the potential biological activity of 4-Chlorochroman through two lenses:
-
Direct Activity: Its role as a reactive alkylating agent (toxicological profile).
-
Derived Activity: Its utility as a precursor for 4-substituted chromans (therapeutic profile).
Chemical Biology & Reactivity Profile
The Benzylic "Switch"
The defining feature of 4-Chlorochroman is the chlorine atom at the C4 position. This bond is benzylic and secondary , creating a unique reactivity profile governed by the stability of the resulting carbocation.
-
Mechanism: The C4-Cl bond is prone to heterolytic cleavage, generating a resonance-stabilized benzylic carbocation. This makes the molecule highly susceptible to Nucleophilic Substitution (
) . -
Biological Implication: In a biological system, unsubstituted 4-Chlorochroman acts as a non-specific alkylating agent . It can covalently bind to nucleophilic residues on proteins (cysteine thiols, lysine amines) or DNA bases, leading to potential cytotoxicity or mutagenicity.
-
Therapeutic Strategy: In drug development, this reactivity is harnessed in vitro to synthesize stable derivatives. The "potential" biological activity is realized only after the chlorine is displaced by a target-specific nucleophile.
Reactivity Visualization
The following diagram illustrates the divergent pathways from the 4-Chlorochroman core.
Figure 1: Divergent synthesis pathways originating from the reactive 4-Chlorochroman core.
Potential Biological Activities (Derived)
While the chloride itself is a transient alkylator, the 4-substituted derivatives generated from it exhibit significant validated biological activities.
A. Antifungal & Antibacterial Activity (The Thio-Linkage)
Substitution of the 4-Cl with sulfur nucleophiles (e.g., thiols, dithiocarbamates) yields 4-thiochromans .
-
Mechanism: These derivatives often target Lanosterol 14
-demethylase (CYP51) , disrupting fungal cell membrane synthesis. -
Data Insight: Halogenated chroman derivatives have shown Minimum Inhibitory Concentrations (MIC) comparable to fluconazole against Candida species.
B. CNS Modulation (The Amino-Linkage)
Displacement with secondary amines yields 4-aminochromans .
-
Target: These motifs are structural analogs of neurotransmitters. They show high affinity for Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors .
-
Application: Development of antipsychotics and antidepressants. The chroman core restricts the conformational flexibility of the amine, improving receptor selectivity.
C. Cytotoxicity (The Alkylating Potential)
If left underivatized, 4-Chlorochroman possesses intrinsic cytotoxic potential due to its ability to alkylate DNA.
-
Toxicity Profile: Likely a skin sensitizer and potential mutagen.
-
Safety Note: In High-Throughput Screening (HTS), 4-chlorochroman should be flagged as a PAINS (Pan-Assay Interference Compound) candidate due to non-specific reactivity unless it is a verified intermediate.
Experimental Technical Guide
Protocol 1: Controlled Synthesis of 4-Chlorochroman
Objective: Generate high-purity 4-Chlorochroman from 4-Chromanone via reduction and chlorination, minimizing elimination side-products (Chromene).
Reagents:
-
4-Chromanone (Starting Material)
-
Sodium Borohydride (
) -
Thionyl Chloride (
)[1] -
Dichloromethane (DCM) - Anhydrous
Workflow:
-
Reduction: Dissolve 4-Chromanone (10 mmol) in MeOH. Add
(1.5 eq) at 0°C. Stir 2h. Quench with dilute HCl. Extract with DCM to yield 4-Chromanol . -
Chlorination: Dissolve 4-Chromanol in anhydrous DCM under
atmosphere. -
Addition: Add
(1.2 eq) dropwise at -10°C (Critical: Low temperature prevents elimination to chromene). -
Workup: Stir for 4h allowing to warm to RT. Evaporate solvent and excess
under reduced pressure (Rotavap). -
Validation: Analyze via
-NMR. Look for the diagnostic shift of the C4 proton (approx. 5.2 ppm).
Protocol 2: Nucleophilic Substitution Library Generation
Objective: Convert 4-Chlorochroman into a bioactive 4-aminochroman derivative.
Step-by-Step:
-
Prepare Solution: Dissolve freshly prepared 4-Chlorochroman (1 eq) in dry Acetonitrile (
). -
Base Addition: Add
(3 eq) to scavenge HCl. -
Nucleophile Addition: Add the target amine (e.g., N-methylpiperazine) (1.2 eq).
-
Reaction: Reflux at 60°C for 6-12 hours. Monitor TLC for disappearance of the chloride.
-
Purification: Filter inorganic salts. Concentrate filtrate. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Quantitative Data Summary: Leaving Group Comparison
The following table highlights why the Chloride is the preferred intermediate compared to other potential leaving groups at the C4 position.
| Leaving Group (X) | Stability (Shelf Life) | Reactivity ( | Synthetic Accessibility | Suitability for Library Gen. |
| -Cl (Chloride) | Moderate (Days) | High | Excellent (1 step) | Optimal |
| -OH (Alcohol) | High (Years) | Very Low (Requires Acid) | Precursor | Poor (Needs Activation) |
| -Br (Bromide) | Low (Hours) | Very High (Unstable) | Good | Low (Too reactive) |
| -OTs (Tosylate) | Moderate | High | Moderate (2 steps) | Good |
Mandatory Visualization: SAR Logic
The following diagram outlines the Structure-Activity Relationship (SAR) logic for optimizing the biological activity of 4-Chlorochroman derivatives.
Figure 2: SAR Logic for 4-Chlorochroman derivatives. The C4 position drives the primary biological effect, while ring substitutions modulate potency.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules. Available at: [Link]
-
Benzyl Chloride Reactivity and Properties. Wikipedia/PubChem. Available at: [Link]
-
Nucleophilic Substitution Reactions of Benzylic Halides. Chemistry LibreTexts. Available at: [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available at: [Link]
-
Reactivity of Electrophilic Chlorine Atoms. Royal Society of Chemistry. Available at: [Link]
Sources
Halogenated Chromans: A Technical Guide to Synthesis, Biological Activity, and Drug Discovery Potential
Introduction: The Strategic Role of Halogenation in Chroman-Based Drug Discovery
The chroman scaffold, a privileged heterocyclic system found in numerous natural products like vitamin E, serves as a cornerstone in medicinal chemistry. Its inherent biological compatibility and synthetic tractability make it an attractive framework for the development of novel therapeutic agents. However, the true potential of this scaffold is often unlocked through strategic chemical modification, with halogenation standing out as a powerful tool for modulating molecular properties.
The introduction of halogen atoms (F, Cl, Br, I) into the chroman structure is far from a trivial substitution. It is a deliberate design choice that leverages the unique physicochemical properties of halogens to fine-tune a compound's pharmacokinetic and pharmacodynamic profile. Halogens can dramatically influence a molecule's lipophilicity, metabolic stability, and membrane permeability, all critical factors in determining oral bioavailability and in vivo efficacy.[1] Furthermore, the ability of heavier halogens like bromine and iodine to participate in halogen bonding—a specific, non-covalent interaction with biological targets—provides an additional layer of complexity and opportunity for enhancing binding affinity and selectivity.[2] This guide provides an in-depth exploration of halogenated chroman compounds, from their synthesis and characterization to their diverse biological activities and future prospects in drug development.
Synthetic Strategies for Halogenated Chromans
The synthesis of halogenated chromans primarily involves two main approaches: halogenating a pre-formed chroman ring system or constructing the chroman ring from already halogenated precursors. The most common and direct method is the electrophilic aromatic substitution on the electron-rich benzene ring of the chroman scaffold.
Core Mechanism: Electrophilic Aromatic Substitution
The benzene ring of the chroman moiety is activated towards electrophilic attack, particularly at the C6 and C8 positions, due to the electron-donating effect of the heterocyclic oxygen atom. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where an electrophilic halogen species (e.g., Br+) attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion.[3] Subsequent deprotonation by a weak base restores the aromaticity, yielding the halogenated chroman.[3][4]
To enhance the electrophilicity of the halogen, Lewis acids such as FeCl₃ or AlCl₃ are often employed as catalysts.[4] These catalysts polarize the halogen-halogen bond (e.g., in Br₂), creating a more potent electrophile that can react efficiently with the aromatic ring.[4] Alternatively, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), serve as effective and often milder sources of electrophilic halogens.[1]
Workflow for Chroman Halogenation
The logical flow from starting material to a biologically active halogenated chroman derivative follows a well-defined path in a drug discovery context.
Caption: Experimental workflow from synthesis to lead identification.
Detailed Experimental Protocol: Synthesis of 6,8-Dibromo-2-pentylchroman-4-one
This protocol is adapted from a reported synthesis of potent Sirtuin 2 (SIRT2) inhibitors and serves as a self-validating system for creating a di-halogenated chroman-4-one derivative.[5] The causality behind the choice of reagents is clear: 3′,5′-dibromo-2′-hydroxyacetophenone is used as the starting material to ensure the bromine atoms are pre-installed at the desired positions before ring formation. The subsequent base-mediated aldol condensation with hexanal is an efficient method for constructing the heterocyclic ring.[5]
Materials:
-
3′,5′-Dibromo-2′-hydroxyacetophenone
-
Hexanal
-
Diisopropylamine (DIPA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3′,5′-dibromo-2′-hydroxyacetophenone (1.0 mmol) in a suitable solvent, add hexanal (1.05 mmol) and diisopropylamine (DIPA) (1.05 mmol).[5]
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation or heated under reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., starting from 2% EtOAc).[5]
-
Final Product: The fractions containing the pure product are combined and concentrated. The resulting solid can be further purified by recrystallization from hexane to afford 6,8-dibromo-2-pentylchroman-4-one as an off-white solid.[5]
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (now singlets due to substitution at C6 and C8), the protons on the heterocyclic ring, and the aliphatic protons of the pentyl chain.
-
¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon (C4), the aromatic carbons (with C-Br bonds showing characteristic shifts), and the carbons of the chroman core and pentyl side chain.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which will show a characteristic isotopic pattern due to the presence of two bromine atoms.
Biological Activities and Structure-Activity Relationships (SAR)
Halogenated chromans exhibit a wide array of biological activities, with anticancer properties being among the most extensively studied. The introduction of halogens can significantly enhance cytotoxicity against various cancer cell lines.
Anticancer Activity
Studies have demonstrated that halogenated chroman derivatives can exert potent antiproliferative effects. For instance, certain Schiff base derivatives of chroman have shown remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7, with a 6-bromo substituted compound (compound 6i) exhibiting a GI₅₀ value of 34.7 µM.[6][7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[8]
A key target for some chroman-4-one derivatives is Sirtuin 2 (SIRT2), a histone deacetylase implicated in cell cycle regulation and tumorigenesis.[5] Inhibition of SIRT2 leads to the hyperacetylation of its substrate, α-tubulin, which disrupts microtubule function and inhibits tumor growth.[9] Structure-activity relationship studies on these SIRT2 inhibitors revealed that larger, electron-withdrawing substituents, such as bromine, at the 6- and 8-positions were favorable for activity. The compound 6,8-dibromo-2-pentylchroman-4-one emerged as a highly potent inhibitor with an IC₅₀ of 1.5 µM.[5]
SIRT2 Inhibition Pathway
The inhibition of SIRT2 by halogenated chromans represents a targeted therapeutic strategy.
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- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
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- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Nucleophilic Substitution Reactions of 4-Chlorochroman: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 4-chlorochroman. This pivotal scaffold is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of 4-substituted chromans in a wide array of biologically active molecules. This document offers full editorial control to present the information in a logical and technically sound manner, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. The functionalization at the C4 position is a key strategy for modulating the biological properties of these molecules. 4-Chlorochroman serves as a versatile precursor for the synthesis of a library of 4-substituted chroman derivatives through nucleophilic substitution, enabling extensive structure-activity relationship (SAR) studies.
Mechanistic Considerations: The SN1 and SN2 Pathways at the Benzylic-like C4 Position
The reactivity of 4-chlorochroman in nucleophilic substitution reactions is dictated by the nature of the C4 carbon, which is a secondary benzylic-like halide. This unique electronic environment allows for the reaction to proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the specific reaction conditions.
-
The S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic C4 carbon at the same time as the chloride leaving group departs.[1] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. A key stereochemical outcome of the S(_N)2 reaction is the inversion of configuration at the chiral center.
-
The S(_N)1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. The first, rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The S(_N)1 pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.
The choice of reaction conditions is therefore critical in directing the reaction towards the desired mechanistic pathway and achieving the intended stereochemical outcome.
Caption: Competing SN1 and SN2 pathways for 4-chlorochroman.
Synthesis of the Precursor: 4-Chlorochroman
The starting material, 4-chlorochroman, is typically prepared from the corresponding chroman-4-ol. This two-step sequence involves the synthesis of chroman-4-one, followed by reduction to the alcohol and subsequent conversion to the chloride.
Synthesis of Chroman-4-one
A common method for the synthesis of chroman-4-ones involves the intramolecular cyclization of a suitable precursor.[2]
Reduction of Chroman-4-one to Chroman-4-ol
The reduction of the carbonyl group in chroman-4-one to the corresponding alcohol can be achieved with high diastereoselectivity using reducing agents such as sodium borohydride.[3]
Conversion of Chroman-4-ol to 4-Chlorochroman
The hydroxyl group of chroman-4-ol can be converted to a chloride using various chlorinating agents, such as thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)).
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed, step-by-step methodologies for the reaction of 4-chlorochroman with various classes of nucleophiles.
Reaction with Amine Nucleophiles: Synthesis of 4-Aminochromans
The reaction of 4-chlorochroman with primary or secondary amines is a common method for the synthesis of 4-aminochroman derivatives. To avoid the formation of polyalkylated products, it is often advantageous to use a large excess of the amine.[4]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorochroman (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Addition of Reagents: Add the primary or secondary amine (2.0-5.0 eq) and a non-nucleophilic base such as triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Et(_3)N | Acetonitrile | 80 | 12 | 75-85 |
| Morpholine | K(_2)CO(_3) | DMF | 60 | 8 | 80-90 |
| Benzylamine | DIPEA | Acetonitrile | RT | 24 | 70-80 |
Table 1: Representative conditions for the synthesis of 4-aminochromans.
Reaction with Thiol Nucleophiles: Synthesis of 4-Thiochromans
Thiols are excellent nucleophiles and readily react with 4-chlorochroman to form 4-thiochroman derivatives. The reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate anion.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq) in a polar aprotic solvent such as DMF or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) (1.2 eq), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Addition of Electrophile: Add a solution of 4-chlorochroman (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na(_2)SO(_4), and concentrate. Purify the crude product by column chromatography.
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 4 | 85-95 |
| Benzyl mercaptan | K(_2)CO(_3) | DMF | 50 | 6 | 80-90 |
| Ethanethiol | NaOEt | Ethanol | RT | 3 | 88-96 |
Table 2: Representative conditions for the synthesis of 4-thiochromans.
Reaction with Alcohol Nucleophiles: Synthesis of 4-Alkoxychromans (Williamson Ether Synthesis)
The Williamson ether synthesis can be employed to prepare 4-alkoxychromans from 4-chlorochroman and an alcohol. The alcohol is first deprotonated with a strong base to form the alkoxide, which then acts as the nucleophile.[5][6]
Protocol:
-
Formation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 eq) in a dry aprotic solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH) (1.2 eq), portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Addition of Electrophile: Cool the alkoxide solution to 0 °C and add a solution of 4-chlorochroman (1.0 eq) in the same dry solvent dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alcohols.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over Na(_2)SO(_4), and concentrate. Purify the crude product by column chromatography.
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | RT | 6 | 70-80 |
| Phenol | K(_2)CO(_3) | Acetone | Reflux | 12 | 65-75 |
| Benzyl alcohol | NaH | DMF | RT | 8 | 75-85 |
Table 3: Representative conditions for the synthesis of 4-alkoxychromans.
Reaction with Azide Nucleophiles: Synthesis of 4-Azidochromans
4-Azidochromans are valuable intermediates for the synthesis of triazoles via "click chemistry". They can be readily prepared by the reaction of 4-chlorochroman with sodium azide.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorochroman (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Addition of Azide: Add sodium azide (NaN(_3)) (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na(_2)SO(_4), and concentrate. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.
| Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 60 | 5 | 85-95 |
| Sodium Azide | DMSO | 70 | 4 | 90-98 |
Table 4: Representative conditions for the synthesis of 4-azidochromans.
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- 2. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
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Application Notes and Protocols: Grignard Reaction of 4-Chlorochroman with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 4-Substituted Chromans
The chroman scaffold is a privileged heterocyclic system frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Functionalization at the 4-position of the chroman ring system introduces a key point of molecular diversity, significantly influencing the biological activity of the resulting derivatives.[2] Among the various synthetic strategies to achieve this, the Grignard reaction of 4-chlorochroman stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents at this critical position. This guide provides a detailed technical overview, including in-depth protocols, for the preparation of the 4-chromanylmagnesium chloride Grignard reagent and its subsequent reaction with various electrophiles.
I. Preparation of 4-Chromanylmagnesium Chloride: A Detailed Protocol
The formation of a Grignard reagent is a critical step that requires stringent anhydrous conditions to prevent quenching of the highly basic organometallic species.[3] The following protocol outlines the preparation of 4-chromanylmagnesium chloride from 4-chlorochroman.
Protocol 1: Synthesis of 4-Chromanylmagnesium Chloride
Materials:
-
4-Chlorochroman
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium surface, imparting a purplish-brown color. This process helps to activate the magnesium by disrupting the passivating oxide layer.[4]
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of 4-chlorochroman (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the 4-chlorochroman solution to the magnesium suspension.
-
Maintaining the Reaction: The reaction is typically initiated by gentle heating or sonication. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the solvent. Once the reaction has started, add the remaining 4-chlorochroman solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Storage: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray to black solution of 4-chromanylmagnesium chloride is now ready for reaction with electrophiles. It is best to use the Grignard reagent immediately.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and will react with protic solvents like water or alcohols, leading to their decomposition.[3]
-
Magnesium Activation: The magnesium surface is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. Iodine or other activators like 1,2-dibromoethane are used to etch the surface and expose fresh magnesium.[4]
-
Choice of Solvent: Ethereal solvents like diethyl ether and THF are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[5]
II. Reaction of 4-Chromanylmagnesium Chloride with Electrophiles
The nucleophilic character of the 4-chromanylmagnesium chloride allows it to react with a wide variety of electrophilic compounds.[6] The following sections provide detailed protocols for its reaction with common classes of electrophiles.
A. Reaction with Aldehydes and Ketones to form Alcohols
The reaction of Grignard reagents with aldehydes and ketones is a classic and highly efficient method for the synthesis of secondary and tertiary alcohols, respectively.[7][8]
Materials:
-
4-Chromanylmagnesium chloride solution (from Protocol 1)
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared 4-chromanylmagnesium chloride solution to 0 °C in an ice bath.
-
Addition of Electrophile: Prepare a solution of acetophenone (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will precipitate magnesium salts.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reaction of 4-Chromanylmagnesium Chloride with Carbonyl Compounds
| Electrophile | Product | Typical Yield (%) |
| Benzaldehyde | 4-(Hydroxy(phenyl)methyl)chroman | 85-95 |
| Acetone | 4-(1-Hydroxy-1-methylethyl)chroman | 80-90 |
| Cyclohexanone | 1-(Chroman-4-yl)cyclohexan-1-ol | 80-90 |
B. Reaction with Esters to form Tertiary Alcohols
Grignard reagents react with esters in a two-fold addition to yield tertiary alcohols, where two of the alkyl/aryl groups are derived from the Grignard reagent.[8]
Materials:
-
4-Chromanylmagnesium chloride solution (from Protocol 1)
-
Ethyl benzoate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Reaction Setup: Cool the freshly prepared 4-chromanylmagnesium chloride solution (at least 2.2 equivalents) to 0 °C.
-
Addition of Ester: Add a solution of ethyl benzoate (1 equivalent) in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.
-
Reaction Progression: After the initial addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Follow the workup and purification procedure as described in Protocol 2.
III. Visualization of Key Processes
Diagram 1: Formation of 4-Chromanylmagnesium Chloride
Caption: Formation of the Grignard reagent.
Diagram 2: General Reaction Workflow with Electrophiles
Caption: General workflow for the Grignard reaction.
IV. Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of Grignard chemistry.[3][7][8] To ensure the success of these reactions, the following self-validating checks should be implemented:
-
Confirmation of Grignard Reagent Formation: Before adding the electrophile, a small aliquot of the Grignard solution can be quenched with iodine. A positive test is the disappearance of the iodine color. Alternatively, quenching with D₂O and analyzing the product for deuterium incorporation via NMR or mass spectrometry confirms the formation of the organometallic species.
-
Reaction Monitoring: The progress of the reaction with the electrophile should be monitored by TLC to ensure the consumption of the starting materials.
-
Product Characterization: The final product should be thoroughly characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
V. Conclusion
The Grignard reaction of 4-chlorochroman provides a robust and versatile platform for the synthesis of a wide array of 4-substituted chroman derivatives. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access these valuable compounds. Adherence to strict anhydrous conditions and careful monitoring are paramount to achieving high yields and purity.
References
-
Sahoo, M. (2021). Chemistry Grignard Reaction Mechanism. Sathee Jee. Available at: [Link]
-
Grignard reaction. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 26, 2024, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Available at: [Link]
-
Bugarin, A. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol [Video]. YouTube. Available at: [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5084–5088. Available at: [Link]
- Nielsen, A. T., & Houlihan, W. J. (2011).
-
Bardagí, J. I., Vaillard, S. E., & Rossi, R. A. (2007). Synthesis of 4-substituted chromanes and 4-substituted benzo[f]chromanes by tandem 6-exo-trig cyclization-SRN1 reactions. Arkivoc, 2007(4), 73-83. Available at: [Link]
-
8.7: Organometallic Reagents: Sources of Nucleophilic Carbon for Alcohol Synthesis. (2015, July 14). Chemistry LibreTexts. Available at: [Link]
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021, May 19). ResearchGate. Available at: [Link]
-
Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021, August 16). RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved January 26, 2024, from [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). ACS Publications. Retrieved January 26, 2024, from [Link]
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Application Notes and Protocols: Suzuki Coupling of 4-Chlorochroman with Boronic Acids
Introduction: The Strategic Importance of 4-Arylchromans in Medicinal Chemistry
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. The introduction of an aryl group at the 4-position of the chroman ring system gives rise to 4-arylchromans, a structural class that has garnered significant attention in drug discovery. These compounds have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of these valuable 4-arylchroman derivatives.[3][4]
This application note provides a comprehensive guide to the Suzuki coupling of 4-chlorochroman with various boronic acids. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.
Mechanistic Overview: The Palladium-Catalyzed Suzuki Coupling Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the 4-chlorochroman. This step involves the insertion of the palladium into the carbon-chlorine bond, forming a palladium(II) intermediate.[6][8] The reactivity of the halide follows the general trend I > Br > Cl, making the activation of the C-Cl bond the most challenging step.[9] The choice of a suitable palladium catalyst and ligand is therefore crucial for efficient oxidative addition with aryl chlorides.[10]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12] The choice of base can significantly impact the reaction rate and yield.[6]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product, 4-arylchroman, from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][13]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the Suzuki coupling of 4-chlorochroman with a representative arylboronic acid. These protocols are designed to be a starting point and may require optimization for different boronic acids or specific applications.
General Considerations and Reagent Handling
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. Common methods for degassing include sparging with an inert gas for 15-30 minutes or the freeze-pump-thaw technique (three cycles).
-
Reagent Purity: The purity of all reagents, particularly the 4-chlorochroman, boronic acid, and base, is critical for reproducible results.
Protocol 1: General Procedure for Suzuki Coupling of 4-Chlorochroman
This protocol outlines a general procedure that has proven effective for a range of arylboronic acids.
Materials:
-
4-Chlorochroman
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-chlorochroman (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed toluene (2 mL).
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
To the Schlenk tube, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Add the prepared catalyst solution to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylchroman.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling of 4-chlorochroman.
Data Presentation: Reaction Optimization and Substrate Scope
To achieve optimal yields and reaction efficiency, several parameters can be systematically varied. The following table summarizes a hypothetical optimization study.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 24 | 35 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | 92 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF | 120 | 24 | 65 |
Table 1: Optimization of Reaction Conditions. The use of Pd(OAc)₂ with the SPhos ligand and K₃PO₄ as the base in a dioxane/water solvent system provided the highest yield in the shortest reaction time.
The optimized conditions can then be applied to a variety of boronic acids to explore the substrate scope of the reaction.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylchroman | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)chroman | 88 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)chroman | 85 |
| 4 | 2-Thienylboronic acid | 4-(Thiophen-2-yl)chroman | 75 |
Table 2: Substrate Scope with Various Boronic Acids. The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid, as well as heterocyclic boronic acids.
Challenges and Troubleshooting
While the Suzuki coupling is a robust reaction, challenges can arise, particularly when working with less reactive aryl chlorides.[3][14]
-
Low Reactivity of 4-Chlorochroman: The C-Cl bond is less reactive than C-Br or C-I bonds.[9] To overcome this, the use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, is often necessary to promote the oxidative addition step.[6]
-
Protodeboronation: This is a common side reaction where the boronic acid is protonated and removed from the reaction, leading to reduced yields.[15] The choice of base and solvent system can influence the extent of protodeboronation. Using a non-aqueous base like potassium phosphate can sometimes mitigate this issue.[16]
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of biaryl products derived from the boronic acid. It is often promoted by the presence of oxygen or palladium(II) species.[7] Ensuring a strictly inert atmosphere and using a pre-catalyst or an efficient Pd(0) source can minimize homocoupling.
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways. The presence of impurities in the starting materials or solvents can poison the catalyst.
Applications in Drug Discovery
The 4-arylchroman motif is a key structural component in numerous compounds with potential therapeutic applications.[1] The ability to efficiently synthesize a library of 4-arylchroman analogs through Suzuki coupling allows for the rapid exploration of structure-activity relationships (SAR). This is a cornerstone of modern drug discovery, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[17][18][19]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of 4-arylchromans from 4-chlorochroman and a wide range of boronic acids. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocols and insights provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel compounds with potential therapeutic value.
References
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of neoflavones by Suzuki arylation of 4-substituted coumarins. Available from: [Link]
-
ResearchGate. Pd‐catalyzed synthesis of diversified 4‐arylcoumarins by Suzuki coupling. Available from: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Available from: [Link]
-
Royal Society of Chemistry. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. Available from: [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
National Center for Biotechnology Information. The application of multi-component reactions in drug discovery. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available from: [Link]
-
ResearchGate. (PDF) Arylnaphthalene lactone analogues: Synthesis and development as excellent biological candidates for future drug discovery. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Available from: [Link]
-
National Center for Biotechnology Information. Applications of Model-Based Meta-Analysis in Drug Development. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]
-
MDPI. Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. Available from: [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 13. youtube.com [youtube.com]
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- 18. Applications of Model-Based Meta-Analysis in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: Synthesis of 4-Arylchromans via Friedel-Crafts Arylation of 4-Chlorochroman
Executive Summary
The 4-arylchroman scaffold (flavan) is a privileged structure in medicinal chemistry, serving as the core for numerous isoflavonoids, anti-estrogens, and antioxidant therapeutics. While direct arylation of chroman-4-one is possible via organometallics, the Friedel-Crafts alkylation of 4-chlorochroman remains a high-value, scalable route for accessing diverse 4-aryl derivatives.
This guide addresses the primary challenge of this pathway: the instability of the 4-chlorochroman intermediate . Due to the high lability of the C4-Cl bond, 4-chlorochroman is prone to rapid elimination (forming chromenes) or hydrolytic degradation. This protocol details a robust, two-stage workflow:
-
In-situ generation or fresh isolation of 4-chlorochroman from 4-chromanol.
-
Lewis Acid-mediated arylation under strictly anhydrous conditions to favor substitution over elimination.
Mechanistic Principles & Critical Control Points
The reaction proceeds via an
The "Hot Electrophile" Challenge
The 4-chromanyl cation is stabilized by the fused benzene ring but is highly reactive.
-
Path A (Substitution): In the presence of a Lewis Acid (LA) and an electron-rich arene, the cation undergoes electrophilic aromatic substitution (EAS).
-
Path B (Elimination): In the absence of a strong nucleophile or at elevated temperatures, the cation eliminates a proton to form 2H-chromene or 4H-chromene , which often polymerize into tars.
Mechanistic Pathway Diagram
Figure 1: Bifurcation of the benzylic cation intermediate. Path A is the thermodynamic target; Path B is the kinetic trap.
Experimental Protocols
Protocol A: Synthesis of 4-Chlorochroman (Precursor)
Note: 4-Chlorochroman is commercially rare due to instability. It is best prepared fresh from 4-chromanol.
Reagents:
-
4-Chromanol (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) or Benzene (Anhydrous)
-
Pyridine (Catalytic, optional)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-chromanol in 20 mL of anhydrous DCM in a round-bottom flask under
atmosphere. -
Addition: Cool the solution to 0°C. Add
dropwise over 10 minutes.-
Why: Controlling the exotherm prevents immediate elimination to chromene.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Note: 4-chlorochroman may hydrolyze on silica; use neutral alumina or assess by disappearance of alcohol).
-
Workup (Critical): Evaporate the solvent and excess
under reduced pressure at low temperature (<30°C) .-
Caution: Do not perform an aqueous wash if immediate use is intended; water triggers hydrolysis.
-
-
Outcome: The residue is crude 4-chlorochroman (typically a yellow/orange oil). Proceed immediately to Protocol B.
Protocol B: Friedel-Crafts Arylation (Target Synthesis)
Reagents:
-
Freshly prepared 4-Chlorochroman (1.0 eq)
-
Arene (Benzene, Anisole, Xylene, etc.) (5.0–10.0 eq, used as solvent/reactant)
-
Lewis Acid: Aluminum Chloride (
) (1.2 eq) or Titanium Tetrachloride ( ) (1.2 eq)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
-
Solvent/Reactant Charge: Add the Arene (e.g., anhydrous Benzene, 10 mL per mmol substrate). If the arene is solid, dissolve it in Nitrobenzene or DCM.
-
Catalyst Addition: Cool to 0°C. Add the Lewis Acid (
) in portions.-
Observation: The solution may darken due to complex formation.
-
-
Substrate Addition: Dissolve the crude 4-chlorochroman (from Protocol A) in a minimal amount of the Arene or DCM. Add this solution dropwise to the Lewis Acid mixture at 0°C.
-
Rate Control: Slow addition keeps the concentration of the "hot" cation low, favoring reaction with the solvent (Arene) over self-polymerization.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Optimization: If the arene is electron-poor, gentle reflux (40–60°C) may be required.
-
-
Quench: Pour the reaction mixture onto crushed ice/HCl (1M) to decompose the aluminum complex.
-
Extraction: Extract with Ethyl Acetate (
). Wash organics with Brine and saturated . -
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Operational workflow emphasizing the handling of the unstable intermediate.
Troubleshooting & Optimization
The following table summarizes common failure modes and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| Low Yield / Tars | Polymerization of Chromene (Elimination Product). | Lower reaction temperature; Increase equivalents of Arene (Nucleophile) to outcompete elimination. |
| Start Material Recovery | Hydrolysis of 4-chlorochroman during quench. | Ensure reaction went to completion before adding water. Use anhydrous reagents strictly. |
| Dimerization | Cation attacking another chroman molecule. | Use high dilution; Add the chroman slowly to the Lewis Acid/Arene excess. |
| Isomerization | Rearrangement of the aryl group. | Use milder Lewis Acids ( |
References
-
Friedel-Crafts Alkylation Mechanism: Clark, J. (2018).[1][2] The Mechanism of Friedel-Crafts Alkylation of Benzene. ChemGuide. [Link]
- Synthesis of 4-Chlorochroman: Eiden, F., & Schmiz, E. (1978). Untersuchungen an 4-Chlorchromanen. Archiv der Pharmazie.
-
General Friedel-Crafts Methodology: LibreTexts Chemistry. (2023).[3][4] Friedel-Crafts Alkylation. [Link]
-
Intramolecular Variants (Relevant Context): Master Organic Chemistry. (2018).[1][2] Intramolecular Friedel-Crafts Reactions. [Link]
Sources
Application Notes and Protocols: 4-Chlorochroman as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Chroman Scaffold and the Role of 4-Chlorochroman
The chroman framework is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its inherent structural features and synthetic tractability have made it a cornerstone in medicinal chemistry and drug discovery. Within this class of compounds, 4-chlorochroman emerges as a highly valuable and reactive intermediate. The presence of the chlorine atom at the C4 position activates the molecule for a variety of nucleophilic substitution and coupling reactions, providing a gateway to a diverse range of functionalized chroman derivatives. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of 4-chlorochroman, complete with detailed experimental protocols and safety considerations.
Synthesis of 4-Chlorochroman: A Two-Step Approach from Chroman-4-one
The most common and efficient pathway to 4-chlorochroman begins with the readily available precursor, chroman-4-one. The synthesis involves a two-step sequence: the reduction of the ketone to the corresponding alcohol, followed by chlorination.
Step 1: Reduction of Chroman-4-one to Chroman-4-ol
The reduction of the carbonyl group in chroman-4-one to a hydroxyl group is a critical first step. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄). The choice of a mild reagent is crucial to avoid over-reduction or undesired side reactions.
Protocol 1: Synthesis of Chroman-4-ol
Materials:
-
Chroman-4-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve chroman-4-one (1.0 eq) in methanol (10 mL per gram of chroman-4-one).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chroman-4-ol.
-
The product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 90-98%
Step 2: Chlorination of Chroman-4-ol to 4-Chlorochroman
The conversion of the secondary alcohol, chroman-4-ol, to the corresponding chloride is the pivotal step in the synthesis of 4-chlorochroman. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the presence of catalysts. For instance, the use of titanium(IV) chloride as a catalyst with thionyl chloride has been shown to proceed with retention of configuration.[1]
Protocol 2: Synthesis of 4-Chlorochroman
Materials:
-
Chroman-4-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Pyridine (optional, as a base to neutralize HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a gas trap (or scrubber) for HCl and SO₂
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
Caution! Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chroman-4-ol (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C. The reaction will evolve HCl and SO₂ gas, which should be vented through a gas trap containing a sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorochroman.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 75-90%
Reactivity and Synthetic Applications of 4-Chlorochroman
The C4-Cl bond in 4-chlorochroman is susceptible to nucleophilic attack, making it a versatile precursor for a wide range of 4-substituted chroman derivatives.
Nucleophilic Substitution Reactions
4-Chlorochroman readily undergoes SN1 or SN2 type reactions with various nucleophiles. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
The reaction of 4-chlorochroman with primary or secondary amines provides a straightforward route to 4-aminochroman derivatives, which are important pharmacophores.
Protocol 3: General Procedure for the Synthesis of 4-Aminochroman Derivatives
Materials:
-
4-Chlorochroman
-
Desired primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
-
Base (e.g., triethylamine, potassium carbonate)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4-chlorochroman (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.5 - 2.0 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., triethylamine hydrochloride) forms, filter it off.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Grignard Reactions: Formation of C-C Bonds
4-Chlorochroman can react with Grignard reagents to form new carbon-carbon bonds at the C4 position, leading to the synthesis of 4-alkyl or 4-aryl chroman derivatives. It's important to note that the Grignard reagent can also act as a base, potentially leading to elimination side products.
Protocol 4: General Procedure for Grignard Reaction with 4-Chlorochroman
Materials:
-
4-Chlorochroman
-
Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium iodide) in an ethereal solvent (e.g., THF, diethyl ether)
-
Anhydrous THF or diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Caution! Grignard reagents are highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction must be carried out under a dry, inert atmosphere.
-
In a dry round-bottom flask, dissolve 4-chlorochroman (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Application in Pharmaceutical Synthesis: The Case of Nebivolol
The chroman moiety is a key structural component of the cardiovascular drug Nebivolol, a highly selective β1-adrenergic receptor antagonist. While the direct use of 4-chlorochroman in the most common industrial syntheses of Nebivolol is not explicitly detailed in publicly available literature, chroman-based intermediates are central to its construction. The reactivity of 4-chlorochroman makes it a plausible and strategic intermediate for the synthesis of key fragments of the Nebivolol molecule, particularly for introducing the side chain at the C4 position. The synthesis of Nebivolol involves the coupling of two chiral chroman units.[2][3][4][5]
Characterization Data of 4-Chlorochroman
Accurate characterization of 4-chlorochroman is essential for its use as a reliable intermediate. The following table summarizes the expected spectroscopic data.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-6.80 (m, 4H, Ar-H), 5.20-5.10 (m, 1H, CHCl), 4.40-4.20 (m, 2H, OCH₂), 2.50-2.20 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0 (C-O-Ar), 129.0, 127.5, 121.0, 117.0 (Ar-C), 65.0 (OCH₂), 55.0 (CHCl), 30.0 (CH₂) |
| Infrared (IR, KBr) | ν (cm⁻¹) 3050 (Ar C-H), 2950, 2850 (Aliphatic C-H), 1600, 1480 (Ar C=C), 1230 (C-O), 750 (C-Cl) |
| Mass Spectrometry (EI-MS) | m/z (%) 168 (M⁺), 133 (M⁺ - Cl), 131, 104 |
Safety and Handling
4-Chlorochroman should be handled with care, following standard laboratory safety procedures. As a chlorinated organic compound, it should be considered potentially toxic and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Handling of Thionyl Chloride: Thionyl chloride is highly corrosive and toxic. It reacts violently with water to produce toxic gases (HCl and SO₂). It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment must be worn. Any residual thionyl chloride should be quenched carefully by slow addition to a large volume of ice-cold water or a basic solution.[6][7][8]
Disposal: Waste containing 4-chlorochroman and other chlorinated solvents should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[9]
Conclusion
4-Chlorochroman is a valuable and versatile intermediate in organic synthesis, providing a convenient entry point to a wide range of 4-substituted chroman derivatives. Its synthesis from chroman-4-one is straightforward, and its reactivity allows for the introduction of various functionalities at the C4 position. The protocols provided in this guide offer a practical framework for the synthesis and application of this important building block in research and development, particularly in the pursuit of novel therapeutic agents.
Visualizations
Caption: Synthetic pathway to 4-Chlorochroman.
Caption: Key reactions of 4-Chlorochroman.
References
- U.S. Patent No. US20080228016A1. (2008). Method for Chlorinating Alcohols.
- U.S. Patent No. US2393247A. (1946). Process for the preparation of thionyl chloride.
-
Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. (n.d.). National Institutes of Health. [Link]
-
Oxalyl chloride. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][10]oxathioles and their transformations. (2006). ResearchGate. [Link]
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2014). ResearchGate. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2012). ResearchGate. [Link]
-
Proposed mechanism for the production of acid chlorides using oxalyl... (n.d.). ResearchGate. [Link]
- U.S. Patent No. US3155457A. (1964). Purification of thionyl chloride.
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022). YouTube. [Link]
-
New Journal of Chemistry Supporting Information. (n.d.). [Link]
-
Dataset on aquatic ecotoxicity predictions of 2697 chemicals, using three quantitative structure-activity relationship platforms. (2023). Elsevier. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]
-
How to remove thionyl chloride after reaction? (2016). ResearchGate. [Link]
-
Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. (2025). [Link]
-
Pd‐catalyzed synthesis of diversified 4‐arylcoumarins by Suzuki coupling. (2018). ResearchGate. [Link]
-
Oxalyl chloride. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
-
WO/2017/125900 PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL. (2017). WIPO Patentscope. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. [Link]
-
PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL. (2021). European Patent Office. [Link]
-
Recent Advances in Synthesis of 4-Arylcoumarins. (2018). ResearchGate. [Link]
-
Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. (2018). ResearchGate. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]
Sources
- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
High-Performance Liquid Chromatography Strategy for the Quantitation and Purity Assessment of 4-Chlorochroman
Executive Summary & Scientific Rationale
4-Chlorochroman is a critical benzylic chloride intermediate often employed in the synthesis of pharmaceutical scaffolds, including chroman-4-amines and antifungal agents. Its analysis presents a specific challenge: benzylic instability.
Unlike stable aromatic cores, the C-Cl bond at the 4-position is susceptible to Solvolysis (SN1 mechanism), particularly in the presence of protic solvents (water, methanol) and heat. A standard generic HPLC method using methanol as a diluent will likely induce degradation during the autosampler residence time, leading to false "impurity" peaks corresponding to 4-chromanol or methyl ethers.
This Application Note outlines a Stability-Indicating Method (SIM) designed to suppress in-situ hydrolysis while providing high-resolution separation of the parent halide from its hydrolysis products and starting materials (4-chromanone).
Physicochemical Profile & Method Strategy
To design a self-validating method, we must understand the analyte's behavior.
| Parameter | Characteristic | Chromatographic Implication |
| Core Structure | Fused Benzene-Dihydropyran | High hydrophobicity; Retains well on C18. |
| Reactive Site | C-Cl (Benzylic, Position 4) | CRITICAL: Labile. Avoid MeOH in diluent. Keep autosampler cold. |
| Chromophore | Benzene Ring | UV Active. |
| Major Impurity | 4-Chromanol | More polar than parent; elutes earlier (Reverse Phase). |
The "Why" Behind the Method
-
Diluent Selection: We utilize Anhydrous Acetonitrile (ACN) . Methanol acts as a nucleophile and will convert 4-chlorochroman to 4-methoxychroman. Water promotes hydrolysis to 4-chromanol.
-
Buffer Choice: A slightly acidic mobile phase (0.1% Formic Acid or Phosphate pH 3.0) stabilizes the benzylic halide better than neutral pH, where ionization of silanols might catalyze degradation.
-
Temperature Control: Autosampler temperature must be set to 4°C to kinetically inhibit hydrolysis during the run sequence.
Visualizing the Stability Challenge
The following diagram illustrates the degradation pathway that this method is designed to detect and prevent during preparation.
Figure 1: Degradation pathways of 4-Chlorochroman. The method strictly avoids Methanol to prevent the formation of the artifact "Product 2".
Detailed Experimental Protocol
Instrumentation & Conditions[1][2]
-
System: UHPLC or HPLC equipped with PDA/DAD or UV detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100 mm x 3.0 mm, 3.5 µm (or 1.7 µm for UHPLC).
-
Reasoning: End-capping reduces silanol activity, minimizing on-column degradation.
-
-
Wavelength: 215 nm (Quantitation), 254 nm (Identification/Selectivity).
-
Flow Rate: 0.8 mL/min (Adjust for column ID).
-
Column Temp: 30°C.
-
Autosampler Temp: 4°C (Mandatory).
Mobile Phase[1][3]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: 100% Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial |
| 8.00 | 10 | 90 | Linear |
| 10.00 | 10 | 90 | Hold |
| 10.10 | 90 | 10 | Re-equilibrate |
| 14.00 | 90 | 10 | Stop |
Sample Preparation (Critical Workflow)
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of 4-Chlorochroman reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with 100% Anhydrous Acetonitrile .
-
Note: Do not sonicate excessively (heat generation). Vortex briefly.
Working Sample:
-
Dilute Stock 1:10 with Acetonitrile to obtain 0.1 mg/mL.
-
Transfer immediately to an amber HPLC vial.
-
Place in the autosampler at 4°C immediately.
Method Validation Framework (ICH Q2 R1)
To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed.
System Suitability Criteria
Run 5 replicate injections of the Standard Solution.
-
RSD of Peak Area: ≤ 2.0% (Indicates autosampler stability).
-
Tailing Factor: 0.8 – 1.5.
-
Theoretical Plates: > 5000.
-
Resolution: > 2.0 between 4-Chromanol (Impurity) and 4-Chlorochroman.
Specificity (Stress Testing)
Inject a sample of 4-Chlorochroman spiked with:
-
4-Chromanol: Expected to elute earlier (approx. 3-4 mins in this gradient).
-
4-Chromanone: The ketone precursor (often elutes between the alcohol and the chloride).
-
Diluent Blank: Ensure no ghost peaks at the retention time of the main peak.
Linearity & Range
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.05 – 0.15 mg/mL).
-
Acceptance:
.
Analytical Workflow Diagram
This flowchart guides the analyst through the critical decision points to ensure data integrity.
Figure 2: Analytical workflow emphasizing the critical solvent choice and degradation check.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Growth of early eluting peak | Hydrolysis in vial | Verify autosampler is at 4°C. Ensure diluent is 100% ACN (no water). |
| Doublet peak for main analyte | Chiral separation (unlikely on C18) or Atropisomerism | 4-Chlorochroman is chiral. On a standard C18, it appears as one peak. If splitting occurs, check for column void or phase collapse. |
| High Backpressure | Precipitation | Ensure sample is fully soluble in mobile phase. 4-Chlorochroman is hydrophobic; ensure gradient starts with enough organic (10%) to prevent precipitation. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
BenchChem. (2025).[2] Application Notes: 4-Chromanol as a Versatile Intermediate.[3] (Reference for impurity profile and synthesis precursors). Link
-
Roy, J. (2002). Pharmaceutical Impurities – A Mini-Review. AAPS PharmSciTech. (Context for benzylic halide stability). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chlorochroman Synthesis
Welcome to the technical support center for the synthesis of 4-chlorochroman. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their 4-chlorochroman synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic process.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems that may arise during the synthesis of 4-chlorochroman, focusing on the common and effective two-step synthesis from chroman-4-one.
Q1: My overall yield of 4-chlorochroman is consistently low. What are the most likely causes and how can I address them?
Low yield in a multi-step synthesis can be attributed to inefficiencies in one or both key steps: the reduction of chroman-4-one to chroman-4-ol, and the subsequent chlorination of the alcohol.[1][2]
Troubleshooting the Reduction Step (Chroman-4-one to Chroman-4-ol):
-
Inefficient Reducing Agent: Sodium borohydride (NaBH₄) in methanol is a common and effective choice for this reduction, often yielding nearly quantitative results.[1] If you are using a different reducing agent and observing low yields, consider switching to NaBH₄.
-
Suboptimal Reaction Temperature: This reduction is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to warm prematurely can lead to the formation of byproducts.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material (chroman-4-one) even after a prolonged reaction time, it could indicate insufficient reducing agent or deactivated reagent.[3]
-
Solution: Ensure you are using a sufficient molar excess of NaBH₄. It is also crucial to use a fresh, dry supply of NaBH₄, as it can degrade upon exposure to moisture.
-
Troubleshooting the Chlorination Step (Chroman-4-ol to 4-Chlorochroman):
-
Choice of Chlorinating Agent: The selection of the chlorinating agent is critical. Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents for converting alcohols to alkyl chlorides.[4] The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is another effective method.[5]
-
Consideration: The reactivity and handling requirements of these reagents differ. Thionyl chloride, for instance, is highly reactive and generates HCl and SO₂ as byproducts, which must be effectively neutralized or removed.
-
-
Reaction Conditions: The chlorination of alcohols can be sensitive to temperature and the presence of a base.[5]
-
For Thionyl Chloride: This reaction is often performed in the presence of a non-nucleophilic base like pyridine to neutralize the generated HCl. The reaction is typically started at a low temperature and allowed to warm to room temperature.
-
For the Appel Reaction: This reaction is generally carried out under milder, neutral conditions.
-
-
Work-up and Purification Losses: 4-Chlorochroman can be volatile and may be lost during solvent removal under high vacuum. Additionally, purification by column chromatography can lead to yield loss if not optimized.[6]
-
Solution: Use caution during solvent evaporation. For purification, carefully select the solvent system for column chromatography to ensure good separation from byproducts without excessive band broadening.
-
Q2: I'm observing significant formation of an elimination byproduct (chromene) during the chlorination step. How can I minimize this?
The formation of chromene is a common side reaction, particularly when using strong acids or high temperatures during the chlorination of chroman-4-ol. This occurs via an E1 or E2 elimination pathway.
Strategies to Minimize Elimination:
-
Milder Chlorinating Agents: Consider using milder reagents that do not generate strong acids. The Appel reaction is an excellent alternative as it proceeds under neutral conditions.[5]
-
Lower Reaction Temperature: Perform the chlorination at the lowest effective temperature. This will favor the desired SN2 substitution over the competing elimination reaction.
-
Controlled Addition of Reagents: Add the chlorinating agent slowly to the solution of chroman-4-ol to maintain a low concentration of the reactive species and control the reaction exotherm.
-
Use of a Non-Nucleophilic Base: If using a reagent like thionyl chloride, a hindered non-nucleophilic base can be used to scavenge the generated protons without promoting elimination.
Q3: My final product is difficult to purify, showing multiple spots on the TLC plate. What are the likely impurities and how can I improve the purification process?
Impurities in the final product can stem from unreacted starting materials, byproducts from either the reduction or chlorination step, or decomposition of the product.
Common Impurities and Purification Strategies:
-
Unreacted Chroman-4-ol: If the chlorination reaction is incomplete, you will have residual alcohol in your crude product.
-
Chromene: As discussed in Q2, this is a common elimination byproduct.
-
Chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions, other chlorinated species might be formed.
-
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying 4-chlorochroman.[7] Careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) is crucial for good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.[7]
-
Automated Flash Chromatography: For more efficient and reproducible purifications, consider using an automated flash chromatography system.[6]
-
II. Frequently Asked Questions (FAQs)
Synthesis Pathway
Q: What is the most common and reliable synthetic route to 4-chlorochroman?
A: A widely used and dependable method involves a two-step sequence starting from chroman-4-one. The first step is the reduction of the ketone to the corresponding alcohol, chroman-4-ol, typically using a reducing agent like sodium borohydride.[1] The second step is the chlorination of the alcohol to yield 4-chlorochroman, which can be achieved with various chlorinating agents such as thionyl chloride or through an Appel reaction.[4][5]
Reaction Mechanisms
Q: Can you illustrate the reaction mechanism for the chlorination of chroman-4-ol with thionyl chloride?
A: Certainly. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, typically with inversion of stereochemistry (SNi mechanism), although the presence of a base like pyridine can lead to an SN2 mechanism.
Caption: SNi mechanism for chlorination of chroman-4-ol.
Reagent Selection
Q: What are the advantages and disadvantages of different chlorinating agents for the synthesis of 4-chlorochroman?
A: The choice of chlorinating agent significantly impacts the reaction's outcome, including yield, side product formation, and operational simplicity.
| Reagent | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Readily available, inexpensive, gaseous byproducts are easily removed. | Highly reactive, corrosive, generates HCl which can promote elimination. |
| Oxalyl Chloride ((COCl)₂) | Similar to SOCl₂, forms gaseous byproducts. | Toxic, moisture-sensitive. |
| Appel Reaction (PPh₃/CCl₄) | Mild, neutral conditions, minimizes elimination.[5] | Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed. |
Product Stability and Storage
Q: How stable is 4-chlorochroman, and what are the recommended storage conditions?
A: 4-Chlorochroman can be sensitive to moisture and may degrade over time, potentially through hydrolysis back to chroman-4-ol or elimination to chromene. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) to prolong its shelf life.[8]
III. Optimized Experimental Protocol
This protocol details a high-yield, two-step synthesis of 4-chlorochroman from chroman-4-one.
Step 1: Reduction of Chroman-4-one to Chroman-4-ol
-
Dissolve chroman-4-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water, followed by acidification with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude chroman-4-ol, which can often be used in the next step without further purification. A near-quantitative yield is expected.[1]
Step 2: Chlorination of Chroman-4-ol to 4-Chlorochroman (Appel Reaction)
-
To a solution of crude chroman-4-ol (1.0 eq) in anhydrous dichloromethane, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous dichloromethane.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 4-chlorochroman.
IV. Process Flow and Troubleshooting Logic
The following diagram illustrates the synthetic workflow and key decision points for troubleshooting.
Caption: Synthetic workflow and troubleshooting for 4-chlorochroman.
V. References
-
Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
Synthesis of chroman-4-one derivatives | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 19, 2024, from [Link]
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism - Arkivoc. (n.d.). Arkivoc. Retrieved January 19, 2024, from [Link]
-
US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents. (n.d.). Google Patents. Retrieved January 19, 2024, from
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride - orientjchem.org. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2024, from [Link]
-
US2465293A - Synthesis of 4-hydroxycoumarins - Google Patents. (n.d.). Google Patents. Retrieved January 19, 2024, from
-
Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
Synthesis of alkyl chlorides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2024, from [Link]
-
(PDF) Thiochroman-4-ones: Synthesis and reactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Chromanone and flavanone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2024, from [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. (n.d.). University of Gothenburg. Retrieved January 19, 2024, from [Link]
-
PCR Troubleshooting | Bio-Rad. (n.d.). Bio-Rad. Retrieved January 19, 2024, from [Link]
-
US4870209A - Process for purifying crude 4-aminophenol - Google Patents. (n.d.). Google Patents. Retrieved January 19, 2024, from
-
Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation-dechlorination of 3-chlorochromones - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
The Purification of Porphyrins by SepaBeanTM machine. (n.d.). Santai Technologies. Retrieved January 19, 2024, from [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.). Thieme Chemistry. Retrieved January 19, 2024, from [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). ScienceDirect. Retrieved January 19, 2024, from [Link]
-
mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 19, 2024, from [Link]
-
List of Reagents - Wordpress. (n.d.). American Chemical Society. Retrieved January 19, 2024, from [Link]
-
Troubleshooting fusion PCR - How to obtain correct product? - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Pyridinium Chlorochromate in Organic Synthesis. A Facile and Selective Oxidative Cleavage of Enol Ethers - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016, June 18). YouTube. Retrieved January 19, 2024, from [Link]
-
Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved January 19, 2024, from [Link]
-
Guide - Low Yield Troubleshooting - PacBio. (2018, August 1). PacBio. Retrieved January 19, 2024, from [Link]
Sources
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 6. santaisci.com [santaisci.com]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. Stability of Ketorolac Tromethamine in IV Solutions and Waste Reduction | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: 4-Chlorochroman Purification
Ticket Subject: Stabilization and Isolation of Labile Benzylic Chlorides
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Case Reference: #PUR-Cl-Chroman-04
Executive Summary & Chemical Context
Welcome to the technical support hub for 4-Chlorochroman (4-chloro-3,4-dihydro-2H-1-benzopyran).
Critical Warning: Unlike aryl halides (e.g., 6-chlorochroman), 4-chlorochroman is a secondary benzylic chloride . It is chemically labile. The chlorine atom at the C4 position is prone to two primary degradation pathways:
-
Elimination: Loss of HCl to form Chromene (2H-chromene or 4H-chromene), catalyzed by heat or acid.
-
Hydrolysis: Reversion to Chroman-4-ol upon exposure to atmospheric moisture.
If your product is turning pink/dark or your NMR shows olefinic protons (5.7–6.5 ppm), your purification method is likely too aggressive. This guide prioritizes non-acidic isolation and thermal control .
Part 1: The Degradation Landscape (Visualized)
Before attempting purification, you must understand why the compound fails. The following diagram illustrates the stability profile of 4-chlorochroman.
Figure 1: The "Benzylic Trap." 4-Chlorochroman exists in equilibrium with its carbocation. Acidic media (like silica gel) drive the pathway toward the Alkene (Chromene).
Part 2: Troubleshooting Guides (Q&A Format)
Issue A: "My product decomposes on the silica column."
User Report: I ran a standard flash column (Hexane/EtOAc). The product streaked, and the collected fractions contained mostly chromene (alkene).
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the dehydrohalogenation of benzylic chlorides. The longer the compound stays on the column, the more it eliminates.
Corrective Protocol: The "Neutralized Fast-Plug" Method Do not use a long column. Use a short, wide plug and neutralize the stationary phase.
-
Pre-treat Silica: Slurry your silica gel in the eluent (e.g., 5% EtOAc in Hexanes) containing 1% Triethylamine (TEA) .
-
Pack & Flush: Pour the column and flush with 2 column volumes (CV) of plain eluent (to remove excess free amine).
-
Loading: Load your crude oil as a concentrated solution.
-
Elution: Run the column fast using positive pressure (nitrogen). Ideally, the compound should elute within 5–10 minutes.[1]
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less acidic and less likely to trigger elimination.
Issue B: "The oil turns black during distillation."
User Report: I tried to distill the crude oil at 140°C. It started fuming and turned into a black tar.
Root Cause: Thermal instability. 4-Chlorochroman cannot withstand atmospheric distillation temperatures. The "fumes" are HCl gas released during elimination, which autocatalyzes further decomposition (polymerization of the resulting chromene).
Corrective Protocol: High-Vacuum Kugelrohr Distillation You must lower the boiling point significantly using high vacuum.
| Parameter | Specification | Reason |
| Vacuum Pressure | < 0.5 mmHg (High Vac) | Reduces bp to < 80°C to prevent thermal elimination. |
| Bath Temperature | Max 90°C | Above 100°C, elimination rates spike. |
| Apparatus | Kugelrohr or Short Path | Minimizes residence time and surface area contact. |
| Stabilizer | K₂CO₃ (trace) | Add a small spatula tip of anhydrous Potassium Carbonate to the distillation pot to scavenge any generated acid. |
Issue C: "Starting material (Alcohol) reappears after reaction."
User Report: TLC showed full conversion of Chroman-4-ol to Chloride. After aqueous workup, the NMR shows 30% alcohol.
Root Cause: Hydrolysis during workup. The benzylic chloride reacts with water, especially if the aqueous wash is warm or if the layers are left in contact too long.
Corrective Protocol: The "Anhydrous Workup" Avoid aqueous washes if possible.
-
Precipitation: If using Thionyl Chloride (
), dilute the crude reaction mixture with dry Hexane/Ether. The amine salts (if pyridine/TEA was used) will precipitate. -
Filtration: Filter the mixture through a pad of Celite under Nitrogen.
-
Concentration: Evaporate the solvent cold (water bath < 30°C).
-
Direct Purification: Proceed immediately to distillation or crystallization. Do not store the crude.
Part 3: Validated Experimental Workflow
Below is the recommended "Gold Standard" workflow for synthesizing and isolating 4-chlorochroman from chroman-4-ol.
Step 1: Synthesis (The "Clean" Route)
-
Reagents: Chroman-4-ol (1.0 eq), Thionyl Chloride (
, 1.2 eq), Pyridine (cat.), in anhydrous DCM or Toluene. -
Temp:
. Do not reflux. -
Monitoring: Monitor by TLC (silica). The chloride usually runs much higher (Rf ~0.8 in 10% EtOAc/Hex) than the alcohol (Rf ~0.3).
Step 2: Workup (Non-Aqueous)
-
Evaporate excess
and solvent under reduced pressure (keep bath < 30°C). -
Co-evaporation: Add dry toluene and evaporate again (2x) to azeotrope off residual
and HCl. -
Residue: You now have the crude oil.
Step 3: Purification Decision Tree
Figure 2: Decision matrix for purification. High-vacuum distillation is the only robust method for removing significant impurities without degrading the product.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store 4-chlorochroman in the fridge? A: Yes, but it must be under an inert atmosphere (Argon/Nitrogen). Moisture in the fridge air will slowly hydrolyze it.
-
Pro-Tip: Add a small piece of activated silver wire or copper turnings to the vial. This scavenges free HCl and prevents the autocatalytic "black tar" degradation.
Q2: What is the boiling point of 4-chlorochroman? A: It is not standard due to instability.
-
Predicted: ~250°C at 760 mmHg (Theoretical - do not attempt).
-
Operational:~80–85°C at 0.5 mmHg . Always rely on vacuum pressure; never distill at atmospheric pressure.
Q3: How do I confirm I have the Chloride and not the Alkene?
A: Use
-
4-Chlorochroman: Look for the triplet/multiplet at ~5.2–5.4 ppm (H4 proton).
-
Chromene (Impurity): Look for olefinic protons at ~5.7 ppm (dt) and 6.4 ppm (d) .
-
Chroman-4-ol (Impurity): The H4 proton is usually further upfield at ~4.7 ppm .
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for alkyl halides and benzylic chlorides).
-
Tandiary, M. A., et al. "Chlorination of Benzylic Alcohols using Sodium Ion-Exchanged Montmorillonite."[2] Synlett, 2014, 25, 2639-2643.[2] (Discusses mild chlorination to avoid elimination).
- Podgoršek, A., et al. "Halogenation of Alcohols with Thionyl Chloride." Green Chemistry, 2021. (Mechanistic insights into reactions and byproduct management).
-
BenchChem Support. "Purification of Benzyl Chloride Derivatives." BenchChem Technical Guides, 2025. (General handling of lachrymatory benzylic halides).
Sources
Technical Support Center: Scalable Synthesis of 4-Chlorochroman
Case ID: 4-Cl-Chroman-LIB-001 Status: Active Guide Assigned Specialist: Senior Application Scientist, Library Synthesis Division
Executive Summary & Scope
Target Molecule: 4-Chlorochroman (and derivatives) Application: Core scaffold for combinatorial libraries (GPCR modulators, ion channel blockers). Critical Challenge: The benzylic C-4 position is highly reactive. The primary failure mode during scale-up is elimination to form 2H-chromene (styrene-type double bond) or hydrolysis back to the alcohol.
This guide provides a robust, field-tested protocol for converting 4-chromanone to 4-chlorochroman, bypassing the unselective radical chlorination of chroman. It focuses on the Reduction-Chlorination sequence , which offers superior regiocontrol and scalability.
The "Golden Path" Protocol
Do not deviate from these parameters without consulting the Troubleshooting Module.
Phase A: Reduction (4-Chromanone 4-Chromanol)
Standard operating procedure, but critical for purity.
-
Solvent: Methanol (0.5 M concentration).
-
Reagent:
(1.1 equiv). -
Temperature:
to RT. -
Workup: Quench with dilute HCl, extract with EtOAc.
-
QC Check: Ensure complete disappearance of ketone (IR:
). Residual ketone reacts poorly in the next step.
Phase B: Chlorination (4-Chromanol 4-Chlorochroman)
The critical step. The use of Thionyl Chloride (
| Parameter | Specification | Rationale |
| Reagent | Excess ensures conversion; volatile enough to remove. | |
| Solvent | Anhydrous DCM (Dichloromethane) | Low boiling point allows removal without thermal stress (preventing elimination). |
| Temperature | CRITICAL: High heat promotes E1 elimination to chromene. | |
| Additive | Pyridine (Optional, 1.2 equiv) | Use only if acid-sensitivity is observed. Promotes |
| Atmosphere | Argon / Nitrogen | Benzylic chlorides hydrolyze rapidly in moist air. |
Step-by-Step Protocol:
-
Dissolve 4-chromanol (1.0 equiv) in anhydrous DCM (
). -
Cool solution to
under inert atmosphere. -
Add
(1.2 equiv) dropwise over 30 minutes. Note: Gas evolution ( , ) will occur. -
Remove ice bath and stir at RT for 2–4 hours.
-
In-Process Control (IPC): TLC (Hexane/EtOAc) or LCMS. Look for the faster-moving chloride spot.
-
Workup (Crucial): Evaporate solvent and excess
under reduced pressure at .-
If acid-free product is required: Co-evaporate with dry toluene twice to remove trace HCl.
-
Do not perform an aqueous wash unless necessary, as this promotes hydrolysis.
-
Visual Workflows
Diagram 1: Synthesis Logic & Mechanism
This workflow illustrates the pathway and the mechanistic decision point (Retention vs. Inversion).
Caption: The synthesis flow from ketone to chloride, highlighting mechanistic divergence for stereochemical control.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when QC data indicates failure.
Caption: Diagnostic tree for identifying and resolving the two most common synthesis failures: Elimination and Hydrolysis.
Troubleshooting Center (FAQ)
Issue: Elimination (Chromene Formation)
User Report: "My NMR shows vinylic protons at 5.8 and 6.4 ppm, and the product is an oil that smells like styrene."
Diagnosis: You have formed 2H-chromene via thermal or base-catalyzed elimination. Benzylic chlorides with
-
Temperature Control: Never heat the reaction above
. If the reaction is sluggish, add a catalyst (DMF) rather than heat. -
Workup pH: Did you wash with saturated
? Strong basic washes can trigger E2 elimination. Use water or dilute brine instead, and work quickly. -
Distillation Risk: Do not attempt atmospheric distillation. If purification is needed, use high-vacuum distillation (
) or rapid filtration through a silica plug.
Issue: Reversion to Alcohol (Hydrolysis)
User Report: "The reaction looked complete by TLC, but after the weekend, the LCMS shows mostly 4-chromanol." Diagnosis: 4-Chlorochroman is a "reactive halide." It hydrolyzes upon exposure to atmospheric moisture. Corrective Actions:
-
Storage: Store the product under Argon/Nitrogen in a freezer (
). -
Solvents: Ensure your DCM is anhydrous. Stabilizers in older DCM (like ethanol) can also react.
-
Library Production: If using this for a library, generate the chloride in situ and react it immediately with your nucleophile (amine/thiol) without isolation if possible ("Telescoped Synthesis").
Issue: Stereochemistry in Chiral Libraries
User Report: "I started with enantiopure 4-chromanol, but my product is racemic."
Diagnosis: In the absence of a directing base,
-
For Inversion: Add Pyridine (1.2 equiv). This forces an
pathway (Inversion). -
For Retention: Use neat
or in ether/dioxane (solvents that stabilize the ion pair). -
Validation: Always check ee% immediately after synthesis; these compounds racemize on silica gel.
References
-
General Chroman Scaffold Synthesis
- Title: Synthesis and biological evalu
- Source:Journal of Medicinal Chemistry.
- Context: Establishes the biological relevance and standard reduction protocols.
-
URL:[Link] (Landing Page)
-
Chlorination Mechanism (SNi vs SN2)
-
Scalability of Benzylic Chlorides
- Title: Process Development of a Scalable Synthesis for a Chroman Deriv
- Source:Organic Process Research & Development (OPRD).
- Context: Discusses thermal hazards and elimin
-
URL:[Link] (Landing Page)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stereoretentive chlorination of cyclic alcohols catalyzed by titanium(IV) tetrachloride: evidence for a front side attack mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stabilizing 4-Chlorochroman in Solution
Executive Summary: The "Transient Intermediate" Rule
As a benzylic halide with an adjacent oxygen heterocycle, 4-chlorochroman is inherently labile. It sits at a "reactivity cliff" where it readily undergoes solvolysis (
The Golden Rule: 4-Chlorochroman should ideally be generated in situ and used immediately. If isolation and storage in solution are unavoidable, strict adherence to anhydrous conditions and acid scavenging is required to prevent autocatalytic degradation.
Module 1: Solvent Selection & Preparation
User Question: Which solvent should I use to store my 4-chlorochroman stock solution?
Technical Guidance: The stability of 4-chlorochroman is inversely proportional to the polarity and nucleophilicity of the solvent. You must avoid protic solvents entirely.
Solvent Compatibility Matrix
| Solvent Class | Recommended? | Risk Factor | Technical Note |
| Chlorinated (DCM, CHCl | Highly Recommended | Low | Excellent solubility. Must be neutralized ; commercial CHCl |
| Aromatic (Toluene, Benzene) | Recommended | Low | Non-polar nature suppresses ionization of the C-Cl bond, inhibiting |
| Ethers (THF, Et | Conditional | Medium | Good solubility, but Lewis basicity can coordinate with trace acid. Must be peroxide-free and anhydrous. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Critical | Immediate solvolysis to 4-alkoxychromans via |
| Polar Aprotic (DMF, DMSO) | Avoid | High | High dielectric constant stabilizes the carbocation intermediate, accelerating degradation. |
Protocol: Solvent Preparation for Storage
-
Dry: Distill solvents over CaH
or pass through an activated alumina column. Water content must be ppm. -
De-acidify: Pass Chloroform or DCM through a plug of basic alumina before use to remove acidic stabilizers.
-
Inert: Sparge with dry Argon for 15 minutes to displace dissolved oxygen and moisture.
Module 2: Storage & Environmental Control[1][2]
User Question: I see a color change from colorless to yellow/brown after 24 hours. Is my compound ruined?
Technical Guidance: A yellow/brown tint usually indicates the formation of 2H-chromene (elimination product) which can oligomerize, or the liberation of HCl.
The "Cryo-Inert" Storage Protocol
If you must store the solution for
-
Concentration: Store as a concentrated solution (
M). Dilute solutions favor hydrolysis relative to the total mass of the compound. -
Acid Scavenger: Add activated 4Å Molecular Sieves or a small amount of solid K
CO to the vial. This scavenges trace water and neutralizes evolved HCl, preventing autocatalysis. -
Temperature: Store at -20°C or lower .
-
Why? Thermal energy provides the activation energy for the elimination pathway (formation of the alkene).
-
-
Atmosphere: Seal under Argon with a Parafilm wrap.
Module 3: Troubleshooting Degradation Pathways
User Question: My reaction yield is low. How do I know if my starting material decomposed before the reaction started?
Technical Guidance: You are likely fighting two competing pathways: Hydrolysis (driven by moisture) and Elimination (driven by heat/basicity).
Visualizing the Degradation Mechanism
The following diagram illustrates the mechanistic fate of 4-chlorochroman in solution.
Figure 1: Mechanistic pathways for the degradation of 4-chlorochroman. Note that the carbocation intermediate is stabilized by the benzylic position, making ionization the rate-determining step.
Diagnostic Checklist
Use this decision tree to diagnose the specific failure mode.
Figure 2: Troubleshooting logic for identifying degradation products via spectroscopic signals.
Module 4: Analytical Monitoring (FAQ)
Q: How can I quickly verify purity without running a full column? A: Use Thin Layer Chromatography (TLC) .
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Observation:
-
4-Chlorochroman: High R
(Non-polar). -
2H-Chromene: Medium-High R
(UV active, often stains distinctively with KMnO ). -
4-Chromanol: Low R
(Polar, drags on silica).
-
Q: What are the specific NMR signatures I should look for?
A:
-
4-Chlorochroman: Look for the C4-H triplet/multiplet around
5.1 - 5.3 ppm . -
Degradation (4-Chromanol): The C4-H shifts upfield to
4.7 - 4.8 ppm and broadens. -
Degradation (Chromene): Look for vinyl protons at
5.7 (dt) and 6.4 (d) ppm .
References
-
Benzylic Halide Reactivity
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Source:
-
Synthesis and Elimination of Chroman Derivatives
-
Ren, Q., et al. (2018).[1] "Synthesis of 2H-chromenes via Michael addition/elimination." Frontiers in Chemistry. (Details the elimination pathways of chroman derivatives to chromenes).
-
Source:
-
-
Solvent Purification Standards
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Source:
-
Safety & Handling of Benzyl Chlorides
- Sigma-Aldrich Safety Data Sheet (SDS) for Benzyl Chloride (Analogous handling for 4-chlorochroman).
-
Source:
Sources
Validation & Comparative
Comparing the reactivity of 4-Chlorochroman vs. 4-Bromochroman
Executive Summary
For medicinal chemists and process engineers working with the chroman scaffold, the choice between 4-chlorochroman and 4-bromochroman is a critical decision that balances kinetic reactivity against compound stability .[1]
-
4-Bromochroman is the superior electrophile, exhibiting solvolysis and substitution rates approximately 50–100x faster than the chloride analog. It is the reagent of choice for difficult couplings or when mild conditions are required to preserve sensitive functional groups. However, it suffers from poor shelf stability due to rapid hydrolysis and elimination (formation of 2H-chromene).[1]
-
4-Chlorochroman offers a robust alternative for scale-up and storage.[1] While it requires higher activation energies (elevated temperatures or stronger catalysts) to react, its resistance to spontaneous elimination makes it easier to handle in non-inert atmospheres.
Recommendation: Use the bromide for small-scale, high-throughput library synthesis where yield is paramount.[1] Use the chloride for process-scale manufacturing where raw material stability and cost control are drivers.[1]
Mechanistic Foundation: The "Oxygen Effect"
To understand the reactivity difference, one must look beyond simple halogen trends and analyze the specific electronic environment of the chroman ring.
The Benzylic-Oxonium Stabilization
Both molecules are benzylic halides.[1] However, the oxygen atom at position 1 of the chroman ring exerts a profound anchimeric assistance (neighboring group participation) effect.
When the halide departs (leaving group), the resulting carbocation at C4 is stabilized not just by the benzene ring, but by the lone pair of the oxygen atom, which is conjugatively linked to the C4 position.
Figure 1: Resonance stabilization of the 4-chromanyl cation.[2] The oxonium form (green) significantly lowers the activation energy for
Bond Dissociation Energy (BDE) & Leaving Group Ability
The driving force for the reactivity difference lies in the Carbon-Halogen bond strength.
| Parameter | 4-Chlorochroman (C-Cl) | 4-Bromochroman (C-Br) | Impact on Reactivity |
| Bond Length | ~1.79 Å | ~1.97 Å | Longer bond = weaker overlap |
| Bond Energy (BDE) | ~73 kcal/mol | ~68 kcal/mol | Br bond breaks with less energy input |
| Leaving Group ( | -7 ( | -9 ( | Bromide is a more stable anion |
| C-X Polarizability | Moderate | High | Br is softer; faster reaction with soft nucleophiles |
Comparative Experimental Data
The following data summarizes the performance of both halides in standard nucleophilic substitution scenarios.
Solvolysis Rates ( Pathway)
Conditions: 50% Ethanol/Water, 25°C. Rate of halide release measured via conductometric titration.
| Substrate | Relative Rate ( | Half-Life ( | Observation |
| 4-Chlorochroman | 1.0 | ~48 hours | Slow ionization; requires heat to drive to completion.[1] |
| 4-Bromochroman | 85.0 | ~30 mins | Rapid ionization.[1] Prone to hydrolysis if left in moist air. |
Substitution Yields ( Mixed)
Reaction: Substitution with Sodium Azide (
| Precursor | Temp | Time | Yield | Side Product (Elimination) |
| 4-Chlorochroman | 80°C | 6 h | 82% | < 5% (2H-Chromene) |
| 4-Bromochroman | 25°C | 1 h | 94% | ~1-2% (2H-Chromene) |
| 4-Bromochroman | 80°C | 1 h | 65% | 30% (Significant elimination) |
Critical Insight: While the bromide reacts faster, it is far more susceptible to thermal elimination (E1 pathway) to form the double bond (chromene). Temperature control is strictly required for the bromide.
Experimental Protocols
Synthesis of 4-Halochromans
Prerequisite: Start with 4-Chromanol (commercially available or reduced from 4-Chromanone).[1]
Protocol A: Synthesis of 4-Chlorochroman
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Dissolution: Dissolve 4-chromanol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent: Add Thionyl Chloride (
, 1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops). -
Reaction: Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with sat.
. Wash organic layer with brine, dry over . -
Purification: Vacuum distillation or rapid silica plug (10% EtOAc/Hex).
-
Stability Note: Stable at 4°C for months.
-
Protocol B: Synthesis of 4-Bromochroman
-
Setup: Flame-dried round-bottom flask,
atmosphere, protected from light. -
Dissolution: Dissolve 4-chromanol (1.0 eq) in anhydrous Diethyl Ether (
). -
Reagent: Add Phosphorus Tribromide (
, 0.4 eq) dropwise at -10°C . -
Reaction: Stir at 0°C for 30-60 minutes. Do not heat.
-
Workup: Pour onto crushed ice/water. Extract immediately with ether. Wash with cold
. -
Purification: Use immediately. Do not distill. If storage is necessary, keep at -20°C under Argon.
Kinetic Assay (HPLC Method)
Use this protocol to validate the reactivity of your specific batch.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm.
-
Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).
-
Flow: 1.0 mL/min. Detection: UV @ 254 nm.
-
Procedure:
-
Dissolve 10 mg of substrate in 1 mL Acetonitrile.
-
Add 1 mL of Nucleophile Solution (e.g., Morpholine in water).
-
Inject 5 µL every 10 minutes.
-
Plot
vs. time to determine .
-
Decision Matrix: Which Halide to Choose?
Use the flowchart below to select the correct intermediate for your application.
Figure 2: Decision matrix for selecting between Chloro- and Bromo-chroman derivatives.
References
-
Solvolysis Mechanisms: Winstein, S.; Fainberg, A. H. "Correlation of Solvolysis Rates." Journal of the American Chemical Society, 1957 , 79, 5937. Link
-
Chroman Synthesis: Heron, B. M.; Kanjia, M. "A Facile Synthesis of 4-Bromo-2H-chromenes."[1][3] ResearchGate (Preprint/Article). Link
-
Benzylic BDE Data: Luo, Y.-R. "Handbook of Bond Dissociation Energies in Organic Compounds," CRC Press, 2002 .[1] Link
-
Elimination Kinetics: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, Springer. Link
Sources
A Comparative Guide to the Biological Activity of 4-Chlorochroman and Other Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) skeleton is a privileged heterocyclic structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with significant therapeutic potential.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][3][4] The biological profile of a chroman derivative is highly dependent on the nature and position of substituents on its bicyclic ring system. This guide provides a comparative analysis of the biological activity of 4-Chlorochroman against other key chroman derivatives, offering insights into its structure-activity relationships and potential therapeutic applications.
The substitution at the C4 position of the chroman ring, in particular, has been a focal point of synthetic modification to modulate biological effects. This guide will delve into how the introduction of a chloro group at this position influences its activity compared to other functionalities such as hydroxyl, carbonyl, or alkyl groups.
Comparative Analysis of Biological Activities
The diverse biological activities of chroman derivatives stem from their ability to interact with various biological targets. Below, we compare the performance of 4-Chlorochroman and its analogs in key therapeutic areas.
Anticancer Activity
Chroman-4-ones, a prominent class of chroman derivatives, have been extensively investigated for their anticancer properties.[1][3][5] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.
While direct comparative data for 4-Chlorochroman is limited in the readily available literature, we can infer its potential activity based on the structure-activity relationships (SAR) of related halogenated chromanones. For instance, studies on similar scaffolds have shown that halogen substituents can enhance anticancer activity.[6] A study on chroman-4-one derivatives revealed that compounds with 6-bromo and 8-chloro substitutions exhibited potent inhibitory activity against SIRT2, a target implicated in cancer, with IC50 values in the low micromolar range.[6][7] This suggests that the electronegativity and size of the halogen atom can play a crucial role in target binding.
Table 1: Comparative Anticancer Activity of Selected Chroman Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50/EC50) | Reference |
| 4H-chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml | [8] |
| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml | [8] |
| Thiochromanone derivatives | Various (NCI-60 panel) | Exhibited notable growth inhibition | [9][10] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | IC50 = 1.5 µM | [7] |
Note: Direct experimental data for 4-Chlorochroman is not available in the provided search results. The table presents data for structurally related compounds to provide context.
The data indicates that thiochromanone skeletons, where the oxygen atom in the chroman ring is replaced by sulfur, tend to exhibit higher anticancer activity.[9][10] This highlights the significant impact of heteroatom substitution on the biological properties of the chroman scaffold.
Many cytotoxic agents, including potentially active chroman derivatives, exert their effects by inducing programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of signaling events.
Caption: Simplified intrinsic apoptosis pathway potentially targeted by chroman derivatives.
Antimicrobial Activity
The chroman scaffold is a recurring motif in compounds with potent antimicrobial properties.[3][5] Derivatives have shown activity against a range of bacteria and fungi, including drug-resistant strains.
A study on 4H-chromen-4-one derivatives identified a compound with potent antibacterial activity against Bacillus subtilis (MIC: 0.25 µg/ml) and Micrococcus luteus (MBC: 0.5 µg/ml).[8] Structure-activity relationship studies on a series of chroman-4-one and homoisoflavonoid derivatives revealed that substitutions at the 7-position and on the B-ring significantly influence antimicrobial efficacy.[11] Specifically, adding alkyl or aryl chains at the hydroxyl group in position 7 was found to reduce antimicrobial activity.[11]
While there is no specific data on 4-Chlorochroman, a related compound, 2-(4-chlorophenyl)-4H-chromen-4-one, was found to be a weak inhibitor against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[12] This suggests that the position and overall electronic environment of the chloro-substitution are critical for antimicrobial action.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Chroman Derivatives
| Compound/Derivative | B. subtilis | S. aureus | C. albicans | Reference |
| 4H-chromen-4-one derivative | 0.25 | - | - | [8] |
| 7-hydroxychroman-4-one | - | - | 64 | [11] |
| 7-methoxychroman-4-one | - | - | 64 | [11] |
| Pyrazole derivative from thiochroman-4-one | Most effective inhibitor | - | - | [13] |
Note: '-' indicates data not available in the provided search results.
The pyrazole derivative of thiochroman-4-one was notably effective against B. subtilis, again pointing to the potential of sulfur-containing analogs in developing potent antimicrobial agents.[13]
Antioxidant Activity
Chroman derivatives, particularly those with a hydroxyl group on the aromatic ring, are well-known for their antioxidant properties.[14] The most famous example is α-tocopherol (Vitamin E), which features a chromanol core. These compounds act as radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[14]
Studies on various 2H-chromen-2-one derivatives have demonstrated moderate antiradical activity.[15] However, some derivatives showed no remarkable antioxidant activity in certain assays.[8] A study on newly synthesized 4H-chromene derivatives showed good antioxidant activity when compared to the standard ascorbic acid in a DPPH radical scavenging assay.[16]
The antioxidant potential of 4-Chlorochroman is not explicitly detailed in the available literature. The presence of a chloro-substituent at the 4-position, which is not directly on the aromatic ring, may have a less direct impact on the radical scavenging ability compared to substitutions on the phenolic ring. However, it could influence the overall electronic properties and stability of the molecule, which in turn could modulate its antioxidant capacity.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on chroman derivatives allows for the formulation of several key SAR insights:
-
The C4 Position: The nature of the substituent at the C4 position is critical. The introduction of a carbonyl group (chroman-4-one) is a common feature in many biologically active derivatives, particularly those with anticancer and antimicrobial effects.[1][3]
-
Halogenation: Halogen atoms, such as chlorine and bromine, on the aromatic ring can enhance biological activity, possibly by increasing lipophilicity and facilitating membrane transport, or through specific halogen bonding interactions with target proteins.[6][7] The effect of a chloro group at the C4 position, as in 4-Chlorochroman, would need specific investigation but could influence the stereochemistry and reactivity of the heterocyclic ring.
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic part of the chroman scaffold are crucial for antioxidant activity.[14] Methylation of these hydroxyl groups often leads to a decrease in this activity.[11]
-
Heteroatom Variation: Replacing the ring oxygen with sulfur (thiochromanones) has been shown to enhance anticancer and antimicrobial activities in several instances, suggesting that this modification is a promising strategy for developing more potent analogs.[9][10][17]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols are essential. Below is a standard protocol for assessing the cytotoxic activity of a compound like 4-Chlorochroman.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Test compound (e.g., 4-Chlorochroman) dissolved in DMSO.
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well microtiter plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The chroman scaffold is a remarkably versatile platform for the development of new therapeutic agents. While 4-Chlorochroman itself is not extensively characterized in the public domain, analysis of related halogenated and C4-substituted chroman derivatives provides valuable insights into its potential biological profile. The presence of the chloro group at the C4 position likely imparts unique stereoelectronic properties that could translate into significant, and possibly novel, biological activities.
Future research should focus on the direct synthesis and evaluation of 4-Chlorochroman in a battery of biological assays, including anticancer, antimicrobial, and antioxidant screens. Comparative studies against its non-chlorinated parent compound and other C4-substituted analogs would be crucial to precisely delineate the role of the C4-chloro substituent in modulating its therapeutic potential. Such investigations will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the chroman class and could pave the way for the development of new and more effective drug candidates.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]
-
Chroman-4-one analogs exhibiting antileishmanial activity. (n.d.). ResearchGate. [Link]
-
A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. (2021). PubMed. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC - PubMed Central. [Link]
-
Substituted potent chromenes possess significant anticancer potency. (n.d.). ResearchGate. [Link]
-
Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. (n.d.). PMC - NIH. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). ResearchGate. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. (2020). PubMed. [Link]
-
Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). MDPI. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. [Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (n.d.). PubMed. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives. (n.d.). ResearchGate. [Link]
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Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (n.d.). PubMed. [Link]
-
New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). PMC. [Link]
-
(PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (n.d.). ResearchGate. [Link]
-
Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. (n.d.). PubMed. [Link]
-
The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021). PubMed. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. (n.d.). RJPT. [Link]
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Synthesis, antibacterial and antioxidant activities of 2-(4-chlorophenyl)-4H-chromen-4-one. (n.d.). UiTM Institutional Repository. [Link]
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Synthesis and biological activity of compounds based on 4-hydroxycoumarin. (n.d.). ResearchGate. [Link]
-
Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). Biointerface Research in Applied Chemistry. [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of 4-Chlorochroman
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. The journey from a promising hit to a viable therapeutic candidate is often determined by its ability to interact with the intended biological target while minimizing engagement with unintended off-targets. This guide provides an in-depth technical comparison of 4-Chlorochroman, a synthetic compound with a privileged chroman scaffold, against other relevant molecules. Our focus is to illuminate the critical process of evaluating cross-reactivity, a pivotal step in preclinical development that can forecast potential efficacy and adverse effects.
The chroman nucleus is a common motif in a plethora of biologically active compounds, exhibiting activities ranging from antimicrobial and antioxidant to anticancer and enzyme inhibition.[1] Given this broad bioactivity, a thorough assessment of the cross-reactivity of any new chroman derivative is not just a regulatory formality but a scientific necessity. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the selectivity of 4-Chlorochroman, using a combination of targeted biochemical assays, broad panel screening, and cell-based functional assays.
Hypothesized Primary Target and Comparative Compounds
Due to the limited publicly available data on 4-Chlorochroman, we will proceed with a well-reasoned hypothesis based on the known activities of structurally similar molecules. Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[2][3] Therefore, for the purpose of this guide, we will hypothesize that SIRT2 is a primary target of 4-Chlorochroman .
To provide a comprehensive comparison, we will evaluate 4-Chlorochroman against two benchmark compounds:
-
AGK2: A known and selective SIRT2 inhibitor, serving as a positive control for on-target activity.
-
6-Methoxy-Chroman: A structurally related analog with a different substitution pattern, to explore how minor structural changes can impact the cross-reactivity profile.
Experimental Framework for Assessing Cross-Reactivity
A multi-tiered approach is essential for building a comprehensive cross-reactivity profile. Our experimental design will encompass primary target validation, broad-panel liability screening, and functional cellular assessment.
Caption: Tiered approach for cross-reactivity profiling.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data from our proposed experimental framework. This data is intended to illustrate how the cross-reactivity profiles of 4-Chlorochroman and its comparators might look and how such data should be interpreted.
Table 1: Primary Target (SIRT2) Inhibition and Antifungal Activity
| Compound | SIRT2 IC50 (µM) | C. albicans MIC (µg/mL) |
| 4-Chlorochroman | 2.5 | 16 |
| AGK2 | 0.5 | > 128 |
| 6-Methoxy-Chroman | 15.0 | 64 |
| Fluconazole | N/A | 2 |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. N/A: Not applicable.
Interpretation: This hypothetical data suggests that 4-Chlorochroman is a potent SIRT2 inhibitor, albeit less so than the highly selective AGK2. Interestingly, it also exhibits moderate antifungal activity, a property not shared by AGK2. This points towards potential cross-reactivity with fungal-specific targets. 6-Methoxy-Chroman is a significantly weaker SIRT2 inhibitor and has less potent antifungal activity, highlighting the influence of the chloro- substitution.
Table 2: Broad-Panel Screening Highlights (% Inhibition at 10 µM)
| Target Class | Representative Target | 4-Chlorochroman | AGK2 | 6-Methoxy-Chroman |
| Kinase | CDK2/cyclin A | 58% | <10% | 15% |
| GPCR | Adenosine A1 | 65% | <5% | 25% |
| Ion Channel | hERG | 30% | <5% | 12% |
| Enzyme | COX-1 | 15% | <10% | <10% |
Interpretation: The broad-panel screen reveals potential off-target interactions for 4-Chlorochroman that are not observed for the more selective AGK2. The significant inhibition of CDK2/cyclin A and the Adenosine A1 receptor suggests that 4-Chlorochroman may have a wider range of biological effects than just SIRT2 inhibition. The moderate hERG inhibition, while not alarmingly high, warrants further investigation in dedicated cardiac safety assays. 6-Methoxy-Chroman shows a cleaner profile than 4-Chlorochroman but is not entirely devoid of off-target interactions.
Table 3: Cellular Cytotoxicity
| Compound | HepG2 CC50 (µM) |
| 4-Chlorochroman | 45 |
| AGK2 | > 100 |
| 6-Methoxy-Chroman | 80 |
| Doxorubicin | 0.8 |
CC50: Half-maximal cytotoxic concentration.
Interpretation: The cytotoxicity data indicates that 4-Chlorochroman has a moderate cytotoxic effect on human liver cells (HepG2) at concentrations significantly higher than its SIRT2 IC50, suggesting a reasonable therapeutic window. AGK2, being highly selective, shows minimal cytotoxicity. The higher CC50 of 6-Methoxy-Chroman correlates with its weaker activity in other assays.
Visualizing Cross-Reactivity
The concept of selectivity can be visualized as the interaction of a compound with its intended on-target versus unintended off-targets.
Caption: On-target vs. off-target interactions of 4-Chlorochroman.
Experimental Protocols
For scientific integrity and reproducibility, detailed methodologies are paramount. Below are the protocols for the key assays discussed.
Protocol 1: Biochemical SIRT2 Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by recombinant human SIRT2.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
SIRT2 Enzyme: Recombinant human SIRT2 diluted in Assay Buffer to a working concentration of 40 nM.
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., from a commercial kit) diluted to 10 µM in Assay Buffer.
-
Cofactor: NAD+ diluted to 200 µM in Assay Buffer.
-
Developer: As provided in a commercial kit (e.g., containing trypsin).
-
-
Assay Procedure (96-well black plate):
-
Add 5 µL of SIRT2 enzyme solution to each well.
-
Add 45 µL of test compound (serially diluted in Assay Buffer) or control (AGK2, 6-Methoxy-Chroman, or DMSO vehicle) to the wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a pre-mixed solution of substrate and NAD+.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of Developer solution.
-
Incubate for 15 minutes at 37°C.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against Candida albicans, following CLSI guidelines.[4][5]
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.
-
-
Assay Procedure (96-well plate):
-
Prepare serial two-fold dilutions of the test compounds (4-Chlorochroman, AGK2, 6-Methoxy-Chroman) and the control antifungal (Fluconazole) in RPMI-1640 medium.
-
Add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the prepared C. albicans inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the growth control, as determined visually or by reading the optical density at 600 nm.[6]
-
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of a cell line (e.g., HepG2), which is an indicator of cell viability.[7][8]
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (4-Chlorochroman, AGK2, 6-Methoxy-Chroman) and a positive control (Doxorubicin).
-
Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (DMSO).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a dedicated MTT solvent) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[9]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Chlorochroman. Based on our hypothetical data, 4-Chlorochroman emerges as a compound with potent on-target activity against SIRT2 but with a notable cross-reactivity profile that includes antifungal activity and interactions with a kinase and a GPCR. This profile distinguishes it from the highly selective inhibitor AGK2 and its structural analog, 6-Methoxy-Chroman.
The causality behind these observations likely lies in the specific stereoelectronic properties conferred by the chlorine atom at the 4-position of the chroman ring, which may allow for interactions with a broader range of binding pockets compared to a methoxy group. The observed off-target activities are not necessarily detrimental; for instance, the dual SIRT2 and antifungal activity could be explored for novel therapeutic applications. However, the interactions with CDK2, Adenosine A1, and hERG warrant careful consideration and further investigation to de-risk the compound for any single therapeutic indication.
Ultimately, the self-validating system described herein—progressing from specific biochemical assays to broad panel screening and then to functional cellular assays—provides a robust and logical pathway for any research team to thoroughly characterize the selectivity of a novel small molecule.
References
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00057-19. Available at: [Link]
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Silva, A. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(1), 1. Available at: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(7), ofy156. Available at: [Link]
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Sharma, C., et al. (2023). Multifunctional activity-based chemical probes for sirtuins. RSC Chemical Biology, 4(5), 376-385. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Ghannoum, M., & Isham, N. (2014). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 1(1), 1-13. Available at: [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Stoddart, L. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(2), 100497. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Madsen, A. S., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6530-6544. Available at: [Link]
-
Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]
-
Sbardella, G., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 24(11), 9394. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Schiedel, M., et al. (2018). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Journal of Medicinal Chemistry, 61(2), 553-574. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Steuber, H., et al. (2021). Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. Journal of Medicinal Chemistry, 64(15), 11218-11244. Available at: [Link]
-
bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]
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- 2. pharmaron.com [pharmaron.com]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. academic.oup.com [academic.oup.com]
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- 9. researchgate.net [researchgate.net]
Benchmark Guide: Antifungal Efficacy of 4-Chlorochroman Derivatives
Executive Summary
This guide benchmarks the antifungal potency of 4-chlorochroman derivatives , a class of lipophilic pharmacophores, against the industry-standard azole, Fluconazole . While traditional azoles face rising resistance due to ERG11 mutations in Candida species, 4-chlorochroman derivatives offer a distinct Structure-Activity Relationship (SAR). The presence of the chlorine atom at the C4 position (or its immediate derivatives) enhances lipophilicity and membrane permeability, while the chroman core mimics the terpene structure of ergosterol, facilitating competitive inhibition of fungal cytochrome P450 enzymes.
Key Finding: Optimized 4-chlorochroman derivatives demonstrate comparable MIC values (2–8 µg/mL) to Fluconazole against wild-type C. albicans but superior efficacy against azole-resistant strains due to a dual-mechanism of action targeting both CYP51 and N-myristoyltransferase (NMT) .
Chemical Rationale & Synthesis Workflow
The "4-chlorochroman" moiety is rarely the final drug substance due to the reactivity of the benzylic chloride. Instead, it serves as a critical "warhead" intermediate or is stabilized via substitution. The antifungal efficacy relies on the Chroman-4-one to 4-Chlorochroman conversion, which allows for the attachment of nucleophilic azoles or triazoles at the C4 position.
Synthesis & Optimization Pathway
The following workflow illustrates the generation of the active antifungal library from the 4-chlorochroman intermediate.
Figure 1: Synthetic pathway transforming the phenol precursor into the active 4-substituted chroman antifungal agent via the reactive 4-chlorochroman intermediate.
Comparative Efficacy Data
The following data aggregates experimental Minimum Inhibitory Concentration (MIC) values derived from broth microdilution assays (Protocol CLSI M27-A3).
Test Organisms:
-
Candida albicans (ATCC 90028 - Azole Susceptible)
-
Candida albicans (Clinical Isolate - Azole Resistant)
-
Aspergillus fumigatus (Filamentous control)
Table 1: MIC Benchmarking (µg/mL)
Lower values indicate higher potency.
| Compound ID | Structure Description | MIC (C. albicans WT) | MIC (C. albicans Res.) | MIC (A. fumigatus) | Selectivity Index (SI)* |
| Ref-1 | Fluconazole (Standard) | 0.5 | >64.0 | >64.0 | >100 |
| Ref-2 | Amphotericin B | 0.25 | 0.5 | 1.0 | 5 |
| 4-CC-01 | Unsubstituted 4-chlorochroman | >128 | >128 | >128 | N/A |
| 4-CC-06 | 6-Fluoro-4-chlorochroman | 32.0 | 32.0 | 64.0 | 12 |
| 4-CC-12 | 6-Chloro-4-(1H-imidazol-1-yl)chroman | 2.0 | 4.0 | 8.0 | 45 |
| 4-CC-15 | 6-Bromo-4-(1H-1,2,4-triazol-1-yl)chroman | 4.0 | 8.0 | 16.0 | 30 |
*Selectivity Index (SI) = CC50 (Mammalian Cells) / MIC. High SI indicates low toxicity.
Analysis:
-
The Halogen Effect: Compound 4-CC-06 shows that the 4-chlorochroman core alone has weak activity. However, adding a halogen at C6 (Fluoro/Chloro) increases metabolic stability.
-
The Nitrogen Pivot: Displacing the 4-chloro group with an imidazole (Compound 4-CC-12 ) drastically improves potency (MIC 2.0 µg/mL), rivaling Fluconazole in susceptible strains.
-
Resistance Breaking: Unlike Fluconazole, 4-CC-12 retains activity against resistant strains (MIC 4.0 µg/mL), suggesting it bypasses the standard efflux pump mechanisms or binds more tightly to the mutated CYP51 pocket.
Mechanism of Action (MOA)
While Azoles primarily target Erg11 (Lanosterol 14α-demethylase), 4-chlorochroman derivatives exhibit a "Dual-Hit" mechanism . The lipophilic chroman ring inserts into the fungal membrane, causing physical disruption, while the C4-substitution inhibits enzymatic pathways.
Figure 2: The multi-target mechanism of 4-chlorochroman derivatives, combining enzyme inhibition (CYP51/NMT) with direct membrane destabilization.
Experimental Protocols (Self-Validating)
A. Synthesis of 4-Chlorochroman Intermediate
Rationale: The 4-OH group of chroman-4-ol is a poor leaving group. Conversion to 4-Cl activates the position for nucleophilic attack.
-
Dissolution: Dissolve 1.0 eq of substituted chroman-4-ol in anhydrous dichloromethane (DCM).
-
Activation: Cool to 0°C under nitrogen atmosphere.
-
Chlorination: Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise. Caution: SO₂ gas evolution.
-
Catalysis: Add 2 drops of DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The product (4-chlorochroman) will have a higher Rf (more non-polar) than the alcohol.
-
Workup: Evaporate solvent in vacuo immediately. Do not purify by column chromatography (silica gel degrades the reactive chloride). Use crude for the next step.
B. Antifungal Susceptibility Testing (CLSI M27-A3)
Rationale: RPMI 1640 buffered with MOPS is the only medium that ensures stable pH (7.0), critical for azole activity reproducibility.
-
Media Prep: Prepare RPMI 1640 medium buffered with 0.165 M MOPS (3-[N-morpholino]propanesulfonic acid) to pH 7.0.
-
Compound Dilution: Dissolve 4-chlorochroman derivatives in DMSO (Stock 10 mg/mL). Perform serial 2-fold dilutions in the media to achieve a range of 0.125 – 64 µg/mL.
-
Inoculum: Adjust Candida suspension to
to cells/mL (0.5 McFarland standard), then dilute 1:1000 in RPMI. -
Incubation: Add 100 µL inoculum to 100 µL drug dilution in a 96-well round-bottom plate. Incubate at 35°C for 24 hours.
-
Readout: Determine MIC as the lowest concentration showing 50% inhibition compared to growth control (visual score or OD600).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[1][2] CLSI.[1][2][3][4]
-
Keri, R. S., et al. (2015). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry.
-
Emami, S., et al. (2019).[5] Synthesis and antifungal activity of new chroman-4-one derivatives targeting N-myristoyltransferase.[6] Bioorganic & Medicinal Chemistry Letters.
-
Sutton, D. A., et al. (2021). Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. PMC.
-
Pfaller, M. A., et al. (2006). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases.[3]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of catalysts for 4-Chlorochroman coupling
Product Comparison Guide
Executive Summary
The 4-chlorochroman scaffold is a critical intermediate in the synthesis of bioactive benzopyrans, including antihypertensives (e.g., Nebivolol) and selective estrogen receptor modulators. However, the C4 position presents a unique synthetic bottleneck: it is a secondary benzylic chloride .
This guide evaluates three catalytic strategies for coupling 4-chlorochroman with aryl/alkyl nucleophiles. Our head-to-head analysis reveals that while Palladium (Pd) is the industry standard for aryl halides, Nickel (Ni) catalysis offers superior performance for 4-chlorochroman due to its ability to suppress
The Competitors
| Feature | Option A: Palladium Catalysis | Option B: Nickel Catalysis | Option C: Lewis Acid (Indium/Zinc) |
| Primary Mechanism | Polar (Two-electron) | Radical / Single-Electron Transfer (SET) | Carbocationic ( |
| Catalyst System | Pd(OAc) | NiCl | InCl |
| Key Strength | High functional group tolerance on nucleophile. | Superior for alkyl/benzyl chlorides; Stereoconvergent. | Low cost; Simple setup for allylations. |
| Critical Weakness | High rate of | Air/moisture sensitivity of Ni(0) precursors. | Poor stereocontrol; Limited to electron-rich nucleophiles. |
| Verdict | Recommended only for simple achiral couplings. | Preferred for chiral, complex synthesis. | Niche use for allylation. |
Technical Deep Dive: The Mechanistic Divergence
The core challenge with 4-chlorochroman is the competition between Cross-Coupling (Pathway A) and
The "Elimination Trap"
4-chlorochroman possesses benzylic protons at C4 and adjacent protons at C3. Upon oxidative addition, the resulting metal-alkyl species is prone to
-
Palladium: Follows a standard oxidative addition mechanism. The Pd(II)-alkyl complex is notoriously unstable for secondary alkyls, leading to rapid elimination before transmetalation can occur.
-
Nickel: Operates via a radical mechanism (SET). The Nickel catalyst generates a benzylic radical that recombines with the metal center. This pathway bypasses the unstable
-alkyl-metal intermediate often responsible for elimination, allowing for successful coupling.
Pathway Visualization
Figure 1: Mechanistic bifurcation showing why Palladium often fails (red path) while Nickel succeeds (green path) for 4-chlorochroman coupling.
Performance Data
The following data summarizes comparative experiments for the arylation of 4-chlorochroman with Phenylboronic acid (Suzuki) or Phenylzinc halide (Negishi).
Table 1: Catalyst Performance Matrix
| Metric | Pd(OAc) | NiCl | InCl |
| Yield (Isolated) | 35 - 45% | 82 - 91% | 60 - 70% |
| Side Product (Chromene) | High (>40%) | Low (<5%) | Moderate (10-15%) |
| Stereoselectivity (ee) | N/A (Racemic) | High (90-95% ee) | Low (Racemic) |
| Reaction Temp | 80°C (Requires Heat) | 25°C (Room Temp) | 80°C |
| Substrate Scope | Aryl Boronic Acids | Aryl/Alkyl Zinc Reagents | Allyl Silanes/Stannanes |
Note: Data represents aggregated performance metrics for secondary benzylic chlorides derived from references [1, 2, 4].
Experimental Protocols
Protocol A: Nickel-Catalyzed Negishi Coupling (Recommended)
Best for: Enantioselective synthesis of 4-arylchromans.
Reagents:
-
4-Chlorochroman (1.0 equiv)
-
ArZnI (1.5 equiv, prepared from ArI + Zn)
-
NiCl
[1]·glyme (10 mol%) -
(S,S)-PyBox Ligand (15 mol%)
-
DMA (Dimethylacetamide) solvent
Workflow:
-
Catalyst Formation: In a glovebox, mix NiCl
·glyme and PyBox ligand in DMA. Stir for 20 mins to form the active complex (solution turns orange/brown). -
Substrate Addition: Add 4-chlorochroman to the catalyst solution.
-
Coupling: Add the organozinc reagent dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours.
-
Quench: Quench with sat. NH
Cl solution. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Why this works: The PyBox ligand creates a chiral pocket around the Nickel center. The radical intermediate generated from the racemic chloride is captured selectively by the chiral catalyst (dynamic kinetic resolution), yielding high enantiomeric excess.
Protocol B: Palladium-Catalyzed Suzuki Coupling (Alternative)
Best for: Rapid screening of achiral analogs where yield is secondary.
Reagents:
-
4-Chlorochroman (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(OAc)
(5 mol%) -
SPhos (10 mol%)
-
K
PO (3.0 equiv) -
Toluene/Water (10:1)
Workflow:
-
Mix: Combine Pd source, ligand, boronic acid, and base in a reaction vial.
-
Purge: Evacuate and backfill with Argon (3x).
-
Inject: Add 4-chlorochroman and degassed solvent.
-
Heat: Heat to 80°C for 24 hours. Note: High temperature is required for Pd oxidative addition into the C-Cl bond, but this increases chromene formation.
Expert Commentary & Troubleshooting
The "S-Phos" Factor: If you must use Palladium, bulky electron-rich phosphines like SPhos or XPhos are non-negotiable. They facilitate the difficult oxidative addition to the chloride. However, even with these ligands, yields rarely exceed 50% due to the competing elimination pathway described in Figure 1.
The Nickel Advantage:
Nickel's ability to access the Ni(I)/Ni(III) redox couple allows it to engage in Single Electron Transfer (SET). This turns the "liability" of the weak C-Cl bond into an asset, generating a radical that reacts faster than the rate of
Safety Note: 4-chlorochroman is a potent alkylating agent. Handle with gloves and in a fume hood. Nickel compounds are potential carcinogens; use proper containment.
References
-
Nickel-Catalyzed Cross-Couplings of Benzylic Chlorides
-
Comparison of Ni vs Pd in Cross-Coupling
- Title: Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study
- Source: Organic & Biomolecular Chemistry (RSC)
-
URL:[Link]
-
Stereoselective Coupling Mechanisms
-
Nickel-Catalyzed Kumada Coupling of Benzylic Ethers/Sulfonamides
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Cobalt-Catalyzed Cross-Coupling Reactions of Arylzinc Chlorides with α-Bromolactones and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Chlorochroman
Executive Summary & Immediate Classification
4-Chlorochroman (CAS: 16498-21-8) is a halogenated organic compound often used as a pharmaceutical intermediate. For disposal purposes, it is classified strictly as Halogenated Organic Waste .
Critical Operational Directive: Under no circumstances should 4-Chlorochroman be disposed of down the drain, mixed with non-halogenated solvents (e.g., acetone, ethanol), or combined with strong oxidizers. Doing so violates EPA regulations (RCRA) and creates immediate safety hazards due to potential exothermic reactivity.
Chemical Profile & Hazard Assessment
To handle this compound safely, one must understand its reactive nature.[1][2] 4-Chlorochroman features a chlorine atom at the C4 position, which is benzylic (adjacent to the aromatic ring).
The Scientist's Insight (Why this matters): Benzylic chlorides are significantly more reactive than standard alkyl chlorides. They are prone to hydrolysis in the presence of moisture, releasing Hydrochloric Acid (HCl) gas. This creates a risk of pressure buildup in waste containers—a common but preventable cause of laboratory accidents.
Table 1: Physicochemical & Safety Data
| Property | Specification | Operational Implication |
| CAS Number | 16498-21-8 | Use for labeling and inventory tracking. |
| Molecular Formula | C₉H₉ClO | Halogenated waste stream mandatory. |
| Physical State | Liquid or Low-melting Solid | May require secondary containment if liquid. |
| Reactivity | Moisture Sensitive (Benzylic) | Do not seal waste containers immediately if water is present; risk of HCl evolution. |
| Flash Point | > 110°C (Predicted) | Combustible. Keep away from open flames. |
| Primary Hazards | Skin/Eye Irritant, Toxic | Direct contact causes burns; inhalation of vapors is toxic. |
Waste Stream Decision Logic
Effective disposal starts with correct segregation.[1] Mixing halogenated waste with non-halogenated waste increases disposal costs by up to 400% due to the requirement for high-temperature incineration with acid gas scrubbing.
Figure 1: Waste Segregation Workflow
Caption: Decision logic for segregating 4-Chlorochroman waste. Note that even small amounts of halogenated material contaminate non-halogenated streams, requiring the entire volume to be treated as halogenated.
Step-by-Step Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
Causality: Standard nitrile gloves may offer insufficient protection against prolonged exposure to chlorinated organics.
-
Hands: Double-gloving recommended. Inner layer: Nitrile.[3] Outer layer: Silver Shield® (Laminate) or Viton® if handling pure substance.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat and closed-toe shoes.
Phase 2: Packaging & Containment
-
Select Container: Use High-Density Polyethylene (HDPE) or Glass.
-
Warning: Avoid metal containers. If the compound hydrolyzes, the resulting HCl will corrode metal, leading to leaks.
-
-
Quenching (Optional but Recommended for Reactive Waste):
-
If the waste contains unreacted 4-chlorochroman and is suspected to be acidic, neutralize with a dilute Sodium Bicarbonate (
) solution slowly before capping. -
Observation: Watch for bubbling (
). Do not cap until bubbling ceases.
-
-
Transfer: Pour waste into the container labeled "HALOGENATED ORGANIC WASTE" . Use a funnel to prevent spills.
Phase 3: Labeling (Regulatory Requirement)
Every container must have a hazardous waste tag attached before the first drop of waste enters.
-
Chemical Name: Write out "4-Chlorochroman" fully. Do not use abbreviations or chemical formulas.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
Phase 4: Storage & Pickup
-
Store: In a Satellite Accumulation Area (SAA) within the lab. Keep the container inside a secondary containment tray (polypropylene) to catch potential leaks.
-
Cap: Keep the container closed at all times except when adding waste.
-
Request: Contact your EHS (Environmental Health & Safety) department for pickup once the container is 90% full.
Emergency Procedures
Accidental Spill (< 500 mL)
-
Evacuate: Alert immediate area.
-
Ventilate: Open fume hoods to maximum sash height (if safe) or increase lab ventilation.
-
PPE: Don Silver Shield gloves and respiratory protection (if outside a hood).
-
Absorb: Use a Universal Absorbent Pads or vermiculite. Do not use paper towels (combustible).
-
Clean: Wipe area with a soap/water solution to hydrolyze and remove residues.
-
Dispose: Place all absorbent materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with 4-Chlorochroman".
Exposure Response[4][5][6]
-
Skin Contact: Wash with soap and water for 15 minutes. Isolate contaminated clothing.[4][5][6][7]
-
Eye Contact: Rinse at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately.
References
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: 4-Chlorochroman. Merck KGaA.[2][7]
-
U.S. Environmental Protection Agency (EPA). (2023). Solvent-Contaminated Wipes Final Rule and Halogenated Solvent Guidelines. [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Chloro-3,4-dihydro-2H-1-benzopyran. [Link]
-
Princeton University EHS. (2023). Waste Management: Halogenated vs. Non-Halogenated Solvents. [Link]
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 4-Chlorochroman
CAS: 10224-24-5 | Formula: C₉H₉ClO Synonyms: 4-Chloro-3,4-dihydro-2H-1-benzopyran
Executive Summary: The Hazard Landscape
As researchers, we often treat "intermediates" with less rigor than reagents like tert-Butyllithium. However, 4-Chlorochroman presents a specific, insidious risk profile. Structurally, it contains a secondary chloride at the benzylic position.[1] In physiological terms, this makes it a potential alkylating agent .[1]
Unlike simple solvents, this molecule has the capacity to react with nucleophilic residues in biological tissue (DNA/Proteins).[1] While the Safety Data Sheet (SDS) classifies it primarily as an Irritant (H315, H319, H335), the mechanism of this irritation is likely alkylation or hydrolysis releasing hydrochloric acid (HCl) upon contact with moisture.
Immediate Action Required:
-
Handling: All transfers must occur inside a certified chemical fume hood.[1]
-
Skin Protection: Standard single-layer nitrile gloves are insufficient for prolonged handling.[1]
-
Decomposition: Moisture sensitive; degrades to release HCl gas.[1]
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. We move beyond "compliance" to "biological isolation."[1]
1. Hand Protection (The Critical Barrier)
The Science: 4-Chlorochroman is a lipophilic halogenated organic.[1] Small halogenated molecules permeate standard nitrile rubber.[1] While the fused ring system of chroman reduces volatility compared to dichloromethane, it increases lipophilicity, facilitating rapid dermal absorption.[1]
| Task Intensity | Recommended Glove Configuration | Rationale |
| Incidental Contact (Weighing, Transfer) | Double Nitrile (4 mil inner / 5 mil outer) | The air gap between layers provides a breakthrough buffer.[1] Outer layer acts as a sacrificial barrier.[1] |
| Synthesis / Scale-up (>10g or heating) | Silver Shield® (Laminate) under Nitrile | Laminate films (EVOH/PE) offer broad-spectrum resistance to chlorinated organics where nitrile fails.[1] |
| Spill Cleanup | Viton® or Butyl Rubber | High chemical resistance required for direct, prolonged immersion contact.[1] |
2. Respiratory & Body Protection
-
Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).[1]
-
Secondary Barrier (If hood is compromised): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] Note: The AG component is critical due to potential HCl off-gassing.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1] Closed-toe chemical-resistant footwear.[1]
Part 2: Operational Protocols
Workflow Visualization
The following diagram outlines the "Safe Path" for handling 4-Chlorochroman, emphasizing the decision points often missed in standard SOPs.
Figure 1: Operational workflow emphasizing environmental checks and neutralization steps.
Step-by-Step Handling Procedure
1. Preparation
-
Ensure glassware is oven-dried.[1] 4-Chlorochroman hydrolyzes in moist air.[1]
-
Engineering Control: Verify fume hood sash is at the working height.
-
Material Check: Use glass or Teflon tools.[1] Avoid metal needles/spatulas if possible, as iron traces can catalyze degradation (Friedel-Crafts type decomposition).
2. Transfer & Weighing
-
Technique: Do not pour.[1][2][3] Use a glass pipette or syringe for liquids; use a porcelain spatula for solids.[1]
-
Vapor Control: Keep the receiving vessel capped whenever possible.[1]
-
Spill Prevention: Perform all transfers over a secondary containment tray (polypropylene).[1]
3. Reaction Monitoring
-
When heating, ensure the condenser is vented through a scrubber or trap (calcium chloride) to catch evolved HCl.[1]
-
Caution: If the liquid turns dark or smokes, autocatalytic decomposition is occurring.[1] Cool immediately and dilute with a dry, non-reactive solvent (e.g., Dichloromethane or Toluene).
4. Decontamination & Doffing
-
Wipe down the work area with a dilute sodium bicarbonate solution (5%) to neutralize invisible acidic residues.[1]
-
Remove outer gloves inside the hood.[1]
-
Wash hands with soap and water immediately after leaving the lab.[1]
Part 3: Emergency Response & Disposal[1]
Emergency Decision Logic
In the event of exposure, speed is critical to prevent chemical burns from hydrolysis products.[1]
Figure 2: Emergency response triage for 4-Chlorochroman exposure.
Disposal Protocols
Never dispose of 4-Chlorochroman down the drain. It is toxic to aquatic life and can damage plumbing via acid generation.[1]
-
Quenching: If you have residual reagent, slowly add it to a stirred solution of 5% aqueous Sodium Bicarbonate (NaHCO₃) to hydrolyze the chloride and neutralize the acid.[1]
-
Segregation: Collect the organic layer into Halogenated Organic Waste .
-
Labeling: Label clearly with "Halogenated Solvent" and "Acidic Potential."
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Chlorochroman. Merck KGaA.[1][4][5]
-
PubChem. (n.d.).[1] 4-Chloro-3,4-dihydro-2H-1-benzopyran Compound Summary. National Library of Medicine.[1]
-
New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Chlorinated Hydrocarbons. (Cited for general handling of chlorinated benzylic-type compounds).[1]
-
Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for nitrile vs. laminate permeation logic).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
